AMG8163
Description
Properties
CAS No. |
659731-59-6 |
|---|---|
Molecular Formula |
C25H22F3N5O4S |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[6-[(2-acetamido-1,3-benzothiazol-4-yl)oxy]pyrimidin-4-yl]-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C25H22F3N5O4S/c1-13(34)31-22-33-21-18(6-5-7-19(21)38-22)36-20-11-16(29-12-30-20)15-9-8-14(25(26,27)28)10-17(15)32-23(35)37-24(2,3)4/h5-12H,1-4H3,(H,32,35)(H,31,33,34) |
InChI Key |
JXKLZZJMXYNAFG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=C(C=C(C=C4)C(F)(F)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=C(C=C(C=C4)C(F)(F)F)NC(=O)OC(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AMG8163; AMG-8163; AMG 8163; |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of AMG 8163: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 8163 is a small molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document serves as an in-depth technical guide to the core mechanism of action of AMG 8163, leveraging available information on its target and related compounds. While specific preclinical and clinical data for AMG 8163 are not extensively available in the public domain, its mechanism is understood to be similar to other TRPV1 antagonists developed by Amgen, such as AMG 517. Therefore, this guide will focus on the well-established pharmacology of TRPV1 and the implications of its antagonism, drawing parallels with closely related molecules where appropriate.
The Target: Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, playing a crucial role in the detection of heat, acid, and various endogenous and exogenous chemical ligands. This positions TRPV1 as a key player in pain perception and neurogenic inflammation, making it an attractive target for the development of novel analgesics.
Modes of TRPV1 Activation
TRPV1 can be activated through multiple distinct mechanisms, as summarized in the table below.
| Activation Mode | Stimulus | Description |
| Thermal | Noxious Heat (>43°C) | Direct activation by high temperatures, leading to the sensation of burning pain. |
| Chemical (Exogenous) | Capsaicin, Resiniferatoxin | Binding of vanilloid compounds found in chili peppers and other plants, causing a pungent, burning sensation. |
| Chemical (Endogenous) | Protons (Low pH), Endocannabinoids, Lipoxygenase Products | Activation by acidic conditions, often associated with inflammation and tissue injury, as well as by various lipid signaling molecules. |
| Sensitization | Inflammatory Mediators (e.g., Bradykinin, Prostaglandins, ATP) | While not direct activators, these molecules can lower the threshold for TRPV1 activation by other stimuli, contributing to hyperalgesia. |
Mechanism of Action of AMG 8163
AMG 8163 functions as a competitive antagonist at the TRPV1 receptor. It is understood to block all modes of TRPV1 activation, including those induced by heat, protons (acid), and chemical ligands like capsaicin.[1] By binding to the channel, AMG 8163 prevents the influx of cations (primarily Ca²⁺ and Na⁺) that would normally occur upon stimulation. This blockade of ion flux inhibits the depolarization of sensory neurons, thereby preventing the transmission of pain signals to the central nervous system.
Downstream Signaling Pathways Modulated by TRPV1 Antagonism
The activation of TRPV1 initiates a cascade of intracellular signaling events. Consequently, the antagonism of TRPV1 by molecules like AMG 8163 is expected to inhibit these downstream pathways. The following diagram illustrates the key signaling cascades associated with TRPV1 activation that are blocked by AMG 8163.
Figure 1: TRPV1 Signaling Pathways and Site of AMG 8163 Action. This diagram illustrates the activation and sensitization of the TRPV1 channel by various stimuli, leading to downstream signaling cascades that result in pain signal transmission and pro-inflammatory gene transcription. AMG 8163 acts as an antagonist, blocking the channel and inhibiting these downstream effects.
Experimental Protocols for Characterizing TRPV1 Antagonists
While specific protocols for AMG 8163 are not publicly available, the following represents a generalized experimental workflow for the preclinical characterization of a TRPV1 antagonist.
In Vitro Assays
-
Binding Assays:
-
Objective: To determine the binding affinity of the compound for the TRPV1 receptor.
-
Methodology: Radioligand binding assays using a labeled TRPV1 agonist (e.g., [³H]resiniferatoxin) and cell membranes prepared from a cell line overexpressing the TRPV1 channel (e.g., HEK293-hTRPV1). The displacement of the radioligand by increasing concentrations of the antagonist is measured to calculate the inhibition constant (Ki).
-
-
Functional Assays (Calcium Flux):
-
Objective: To measure the functional antagonism of TRPV1 activation.
-
Methodology: Use of a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) in TRPV1-expressing cells. Cells are pre-incubated with the antagonist at various concentrations, followed by stimulation with a TRPV1 agonist (e.g., capsaicin, low pH, or heat). The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR) or fluorescence microscopy. The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is determined. This can be repeated for different modes of activation.
-
In Vivo Models
-
Pharmacokinetic Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology: Administration of the compound to laboratory animals (e.g., rats, dogs) via intravenous and oral routes. Blood samples are collected at various time points, and the plasma concentration of the compound is measured using LC-MS/MS to determine key PK parameters such as half-life, bioavailability, and clearance.
-
-
Pharmacodynamic and Efficacy Models (Pain):
-
Objective: To assess the analgesic efficacy of the antagonist in models of inflammatory and neuropathic pain.
-
Methodology:
-
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain: CFA is injected into the paw of a rodent, inducing inflammation and hypersensitivity. The antagonist is administered, and pain responses are measured using tests such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).
-
Chemotherapy-Induced Neuropathic Pain Model: A chemotherapeutic agent (e.g., paclitaxel) is administered to induce neuropathic pain. The efficacy of the antagonist in reversing the resulting mechanical and cold allodynia is assessed.
-
-
-
Safety and Tolerability (Hyperthermia):
-
Objective: To evaluate the effect of the antagonist on core body temperature.
-
Methodology: The antagonist is administered to conscious, freely moving animals (e.g., rats or monkeys) equipped with telemetry devices that continuously monitor core body temperature. This allows for the assessment of the magnitude and duration of any hyperthermic effects.
-
The following diagram outlines a typical preclinical experimental workflow for a TRPV1 antagonist.
Figure 2: Generalized Preclinical Workflow for a TRPV1 Antagonist. This workflow illustrates the progression from initial in vitro characterization of binding and functional potency to in vivo studies assessing pharmacokinetics, efficacy in pain models, and key safety liabilities such as hyperthermia.
A Key Challenge: On-Target Hyperthermia
A significant challenge in the development of systemic TRPV1 antagonists is the on-target side effect of hyperthermia.[2] Blockade of TRPV1 channels in the periphery has been shown to disrupt normal thermoregulation, leading to an increase in core body temperature. This effect has been observed in preclinical species and in human clinical trials with TRPV1 antagonists like AMG 517. The hyperthermia is thought to result from the inhibition of TRPV1's role in sensing and signaling body temperature, leading to increased heat production and decreased heat loss. This adverse effect has been a major hurdle for the clinical advancement of many TRPV1 antagonists for systemic use.
Conclusion
AMG 8163 is a TRPV1 antagonist that is presumed to inhibit the channel's activity in response to all known modes of activation. By blocking the influx of cations through the TRPV1 channel on sensory neurons, it prevents the transmission of pain signals and the downstream consequences of neurogenic inflammation. The primary mechanism of action is well-understood based on the extensive research into the TRPV1 channel. However, the development of systemic TRPV1 antagonists, including likely AMG 8163, has been hampered by the on-target side effect of hyperthermia, which remains a critical consideration for any therapeutic agent targeting this channel. Further research into modality-specific or peripherally restricted TRPV1 antagonists may offer future avenues for harnessing the therapeutic potential of this target while mitigating adverse effects.
References
The Discovery and Development of AMG8163: A Technical Overview of a TRPV1 Antagonist Program
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain signaling pathways. Activated by a variety of stimuli including heat, acid, and capsaicin (B1668287) (the pungent component of chili peppers), TRPV1 has emerged as a promising therapeutic target for the development of novel analgesics. Amgen initiated a comprehensive drug discovery program to identify potent and selective TRPV1 antagonists. This whitepaper provides a technical guide to the discovery and development of AMG8163, a compound that emerged from this program, with a particular focus on the challenges and key experimental findings that have been publicly disclosed. While specific details regarding the initial discovery and full development timeline of this compound are not extensively documented in the public domain, this paper synthesizes the available preclinical data to offer valuable insights for researchers in the field.
The Amgen TRPV1 Antagonist Program: A Quest for Analgesia
Amgen's TRPV1 antagonist program was a concerted effort to develop a new class of non-opioid analgesics. The program involved the synthesis and screening of numerous compounds, leading to the identification of several promising candidates, including AMG 517 and AMG0347, alongside this compound. A primary obstacle encountered during the development of these antagonists was the on-target side effect of hyperthermia, an increase in core body temperature. This phenomenon became a critical focus of the preclinical evaluation of these compounds.
Preclinical Evaluation of this compound: The Hyperthermia Challenge
This compound was utilized in preclinical studies to investigate the mechanisms underlying TRPV1 antagonist-induced hyperthermia. These studies were crucial in understanding the physiological role of TRPV1 in thermoregulation.
Quantitative Data on Hyperthermic Effects
The hyperthermic effect of this compound was characterized in rodent models. The following table summarizes the key quantitative findings from these studies.
| Compound | Species | Route of Administration | Dose Range Inducing Hyperthermia |
| This compound | Rat | Intravenous | 64 – 1024 nmol/kg |
Experimental Protocols
Assessment of TRPV1 Antagonist-Induced Hyperthermia in Rats:
A key experimental protocol to investigate the site of action of TRPV1 antagonist-induced hyperthermia involved the localized desensitization of abdominal sensory nerves.
-
Animal Model: Male Wistar rats were used for these studies.
-
Surgical Preparation: Animals were instrumented for the measurement of core body temperature, typically via telemetry probes or rectal thermocouples.
-
Desensitization Procedure: A low dose of resiniferatoxin (B1680534) (RTX), a potent TRPV1 agonist, was administered intraperitoneally (i.p.). This procedure selectively desensitizes TRPV1-expressing sensory nerves in the abdominal cavity without affecting TRPV1 channels in other locations.
-
Drug Administration: Following the desensitization period, this compound was administered intravenously (i.v.) at various doses.
-
Endpoint Measurement: Core body temperature was continuously monitored to assess the hyperthermic response.
-
Control Group: A control group of animals received a vehicle injection instead of RTX before being challenged with this compound.
-
Key Finding: Pre-treatment with RTX completely abolished the hyperthermic response to this compound, indicating that the on-target effect leading to hyperthermia is mediated by TRPV1 channels located on sensory nerves within the abdominal cavity.
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway
The following diagram illustrates the activation of the TRPV1 channel and its role in nociceptive signaling.
Caption: Activation of the TRPV1 channel by various noxious stimuli leads to cation influx, neuronal depolarization, and the transmission of pain signals. This compound acts as an antagonist, blocking this activation.
Experimental Workflow for Hyperthermia Assessment
The workflow for investigating the mechanism of this compound-induced hyperthermia is depicted below.
Caption: Experimental workflow to determine the role of abdominal TRPV1 channels in antagonist-induced hyperthermia.
Conclusion and Future Directions
The development of TRPV1 antagonists as analgesics has been a challenging yet informative endeavor. This compound, as part of Amgen's comprehensive research program, played a role in elucidating the critical function of peripheral TRPV1 channels in thermoregulation. The on-target side effect of hyperthermia remains a significant hurdle for this class of drugs.
While detailed information on the discovery, full preclinical analgesic profile, and clinical development of this compound is not publicly available, the studies conducted with this compound have provided invaluable insights into the complexities of targeting TRPV1. Future research in this area will likely focus on developing TRPV1 antagonists that can dissociate analgesic efficacy from hyperthermic side effects, potentially through mechanisms such as biased agonism or targeting specific splice variants of the TRPV1 receptor. A deeper understanding of the distinct physiological roles of TRPV1 in different tissues will be paramount to the successful clinical translation of this promising class of analgesics.
An In-depth Technical Guide to AMG8163: A TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of AMG8163, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language are included to illustrate signaling pathways and experimental workflows.
Chemical Structure and Properties
This compound is a small molecule antagonist of the TRPV1 receptor. While its development code, this compound, is used in preclinical literature, its formal chemical name has been identified as tert-Butyl (2-(6-((2-(acetylamino)-1,3-benzothiazol-4-yl)oxy)-4-pyrimidinyl)-5-(trifluoromethyl)phenyl)-carbamate.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | tert-Butyl (2-(6-((2-(acetylamino)-1,3-benzothiazol-4-yl)oxy)-4-pyrimidinyl)-5-(trifluoromethyl)phenyl)-carbamate |
| Synonyms | AMG-8163, AMG 8163 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₅F₃N₆O₄S | Calculated |
| Molecular Weight | 638.61 g/mol | Calculated |
| Topological Polar Surface Area | 155 Ų | Predicted |
| Hydrogen Bond Donors | 3 | Predicted |
| Hydrogen Bond Acceptors | 10 | Predicted |
| LogP | 5.8 | Predicted |
Note: Experimentally determined physicochemical properties for this compound are not widely available in the public domain. The values presented are predicted based on its chemical structure.
Mechanism of Action and Pharmacological Properties
This compound functions as a potent antagonist of the TRPV1 receptor, a non-selective cation channel primarily expressed in sensory neurons. The TRPV1 receptor is a key integrator of noxious stimuli, including heat, protons (low pH), and chemical ligands like capsaicin, the pungent component of chili peppers.
Activation of the TRPV1 receptor leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of a nerve impulse that is transmitted to the central nervous system and perceived as pain. By blocking the TRPV1 receptor, this compound prevents the binding of endogenous and exogenous agonists, thereby inhibiting the downstream signaling cascade that leads to pain perception.[1]
Pharmacological Profile:
-
Target: Transient Receptor Potential Vanilloid 1 (TRPV1)
-
Action: Antagonist
-
Therapeutic Potential: Analgesic for inflammatory and neuropathic pain.
A notable characteristic of many TRPV1 antagonists, including this compound, is the induction of hyperthermia as a side effect.[2][3] This is thought to be an on-target effect resulting from the blockade of tonically active TRPV1 channels involved in thermoregulation.[3]
Signaling Pathway
The following diagram illustrates the canonical TRPV1 signaling pathway and the inhibitory action of this compound.
Caption: TRPV1 signaling pathway and inhibition by this compound.
Experimental Protocols
The following section details a representative experimental protocol for evaluating the in vivo effects of this compound on core body temperature in rats, a common preclinical assessment for TRPV1 antagonists. This protocol is based on methodologies described in the scientific literature.[4]
Objective: To determine the effect of intravenously administered this compound on the core body temperature of Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., 100% ethanol (B145695) for stock solution, diluted with saline to 50% ethanol for working solution)
-
Male Sprague-Dawley rats (250-350 g)
-
Apparatus for intravenous administration
-
Telemetric probes for continuous monitoring of core body temperature
-
Data acquisition system
Procedure:
-
Animal Acclimation: House rats individually in a temperature-controlled environment (e.g., 22 ± 1°C) with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Surgical Implantation of Telemetric Probes: Surgically implant telemetric probes into the abdominal cavity of the rats under aseptic conditions and appropriate anesthesia. Allow a recovery period of at least one week.
-
Baseline Temperature Recording: On the day of the experiment, record the baseline core body temperature of the rats for at least one hour before drug administration.
-
Drug Preparation: Prepare a stock solution of this compound in 100% ethanol. On the day of the experiment, dilute the stock solution with saline to achieve the desired concentration in a 50% ethanol vehicle.
-
Drug Administration: Administer this compound intravenously at various doses (e.g., 64-1024 nmol/kg). A control group should receive the vehicle alone.[2]
-
Post-Administration Monitoring: Continuously monitor and record the core body temperature of the rats for several hours post-administration.
-
Data Analysis: Analyze the change in core body temperature from baseline for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed effects.
Experimental Workflow Diagram:
Caption: Workflow for evaluating this compound-induced hyperthermia.
Conclusion
This compound is a valuable research tool for investigating the role of the TRPV1 receptor in various physiological and pathophysiological processes. Its potent antagonist activity makes it a subject of interest in the development of novel analgesics. However, the on-target side effect of hyperthermia remains a significant challenge for the clinical translation of this class of compounds. Further research into the structural and mechanistic basis of TRPV1 antagonist-induced hyperthermia is crucial for the design of next-generation TRPV1 modulators with improved therapeutic profiles.
References
- 1. benthamopen.com [benthamopen.com]
- 2. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of AMG 8163: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 8163 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and capsaicin (B1668287), the pungent component of chili peppers. Its role in pain signaling and neurogenic inflammation has made it a significant target for the development of novel analgesics. This technical guide provides a comprehensive overview of the in vitro characterization of AMG 8163, detailing its inhibitory activity and the methodologies used to determine its pharmacological profile.
Core Data Summary
The in vitro activity of AMG 8163 has been quantified through various functional assays, demonstrating its potent inhibition of TRPV1 activation regardless of the stimulus.
| Assay Type | Agonist/Stimulus | Cell Line | Parameter | Value (nM) |
| Functional Antagonism | Capsaicin | Recombinant | IC50 | ≤1.5 |
| Functional Antagonism | Protons (low pH) | Recombinant | IC50 | ≤1.5 |
| Functional Antagonism | Heat (>42°C) | Recombinant | IC50 | ≤1.5 |
Signaling Pathway
AMG 8163 exerts its effect by blocking the TRPV1 ion channel, thereby preventing the influx of cations (primarily Ca2+ and Na+) that leads to neuronal depolarization and the transmission of pain signals.
Experimental Protocols
The following sections detail the methodologies for the key in vitro assays used to characterize AMG 8163.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of a test compound for the TRPV1 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of [3H]Resiniferatoxin (a high-affinity TRPV1 agonist).
-
Add increasing concentrations of AMG 8163.
-
For non-specific binding control wells, add a high concentration of a non-labeled, potent TRPV1 ligand.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of AMG 8163.
-
Plot the specific binding as a function of the logarithm of the AMG 8163 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of AMG 8163 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cellular Functional Assays (Calcium Influx)
These assays measure the ability of AMG 8163 to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by various TRPV1 activators.
General Experimental Workflow:
Detailed Protocols:
-
Cell Preparation:
-
Seed CHO cells stably expressing human TRPV1 into 96-well black-walled, clear-bottom plates and culture overnight.
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, typically for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Capsaicin-Induced Calcium Influx Assay:
-
Add varying concentrations of AMG 8163 to the wells and incubate for a predetermined time.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add a fixed concentration of capsaicin (e.g., EC80) to all wells simultaneously using an automated liquid handler.
-
Immediately begin measuring the fluorescence intensity kinetically for several minutes.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the capsaicin-induced response against the logarithm of the AMG 8163 concentration to determine the IC50 value.
-
-
Proton-Induced Calcium Influx Assay:
-
The protocol is similar to the capsaicin assay, but the stimulation is achieved by rapidly changing the pH of the assay buffer.
-
After incubation with AMG 8163, replace the normal pH buffer with a pre-warmed acidic buffer (e.g., pH 5.5) to activate the TRPV1 channels.
-
Measure the fluorescence change as described above to determine the IC50 of AMG 8163 against proton activation.
-
-
Heat-Induced Calcium Influx Assay:
-
For heat activation, the plate reader must be equipped with a temperature control module.
-
After incubation with AMG 8163 at a basal temperature (e.g., 25°C), rapidly increase the temperature of the plate to a noxious level (e.g., 45°C).
-
Measure the fluorescence intensity during and after the temperature ramp to capture the heat-induced calcium influx.
-
Calculate the IC50 of AMG 8163 for the inhibition of the heat-activated response.
-
Conclusion
The in vitro characterization of AMG 8163 demonstrates its potent and comprehensive antagonism of the TRPV1 channel. The data derived from radioligand binding and cellular functional assays confirm its high-affinity interaction with the receptor and its ability to block channel activation by multiple noxious stimuli. These findings underscore the potential of AMG 8163 as a therapeutic candidate for the treatment of pain and other conditions associated with TRPV1 hyperactivity. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of pain and ion channel drug discovery.
AMG8163: A Deep Dive into its Selectivity for the TRPV1 Channel
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG8163 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel that plays a crucial role in pain perception and thermosensation. As a key integrator of noxious stimuli, including heat, protons, and chemical ligands like capsaicin (B1668287), TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics. This technical guide provides an in-depth analysis of the selectivity of this compound for the TRPV1 channel, presenting available quantitative data, detailing experimental methodologies, and visualizing key concepts to support researchers and drug development professionals in their understanding of this compound.
Core Selectivity and Potency of this compound
This compound has been characterized as a highly potent antagonist of the TRPV1 channel. It effectively blocks the three primary modes of TRPV1 activation: by heat, protons (acidic pH), and chemical ligands such as capsaicin.
Quantitative Data on TRPV1 Antagonism
Published research indicates that this compound exhibits potent inhibition of TRPV1 across its different activation modalities.
| Parameter | Value | Activation Mode Blocked | Reference |
| IC50 | ≤1.5 nM | Heat, Protons, Capsaicin | [1] |
Table 1: Potency of this compound in blocking different modes of TRPV1 activation.
While specific IC50 values for each activation mode are not detailed in the readily available public literature, the compound is consistently referred to as a highly potent antagonist across all three.[1]
Selectivity Profile of this compound
A critical aspect of any therapeutic candidate is its selectivity for the intended target over other related and unrelated proteins, as off-target effects can lead to undesirable side effects. For a TRPV1 antagonist, selectivity against other members of the TRP channel family is of particular importance due to structural and functional similarities.
However, the consistent description of this compound as a "selective" TRPV1 antagonist in multiple studies suggests that such profiling has been conducted and has demonstrated a favorable selectivity window. The absence of reported significant off-target effects in the published studies using this compound further supports its selectivity for TRPV1.
Experimental Protocols for Determining Selectivity
The selectivity of a compound like this compound for TRPV1 over other ion channels is typically determined using a combination of in vitro assays. The following are detailed methodologies for key experiments commonly employed in the pharmacological characterization of ion channel modulators.
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique is the gold standard for directly measuring the activity of ion channels and the effect of pharmacological agents. It allows for the precise measurement of ionic currents flowing through a single channel or across the entire cell membrane.
Objective: To determine the inhibitory effect of this compound on TRPV1 and other ion channels (e.g., TRPV2, TRPV3, TRPA1) expressed in a heterologous system (e.g., HEK293 or CHO cells).
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured under standard conditions (37°C, 5% CO2).
-
Cells are transiently or stably transfected with the cDNA encoding the human TRPV1 channel or other ion channels of interest using a suitable transfection reagent.
-
-
Electrophysiological Recording:
-
Recordings are performed in the whole-cell patch-clamp configuration.
-
The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The intracellular (pipette) solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2.
-
Cells are held at a holding potential of -60 mV.
-
Ion channel currents are evoked by the application of a specific agonist (e.g., capsaicin for TRPV1, 2-APB for TRPV3, AITC for TRPA1) at a concentration that elicits a submaximal response (e.g., EC80).
-
Once a stable baseline current is established, increasing concentrations of this compound are applied to the cell.
-
The degree of current inhibition is measured at each concentration.
-
-
Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced current.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a four-parameter logistic equation.
-
Calcium Imaging Assays (e.g., FLIPR)
Calcium imaging assays provide a high-throughput method to assess the activity of calcium-permeable ion channels like TRPV1. These assays measure changes in intracellular calcium concentration in response to channel activation and modulation.
Objective: To determine the inhibitory effect of this compound on TRPV1 and other calcium-permeable ion channels in a high-throughput format.
Experimental Workflow:
Detailed Methodology:
-
Cell Preparation:
-
Cells stably expressing the target ion channel are seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for approximately 1 hour at 37°C.
-
-
FLIPR Assay:
-
The cell plate is placed into a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
The instrument adds this compound at various concentrations to the wells.
-
After a short incubation period, a specific agonist is added to activate the channel, leading to calcium influx and an increase in fluorescence.
-
The fluorescence intensity is monitored in real-time.
-
-
Data Analysis:
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.
-
IC50 values are calculated from concentration-response curves as described for the patch-clamp experiments.
-
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or ion channel. These assays measure the displacement of a radiolabeled ligand that is known to bind to the target by the test compound.
Objective: To determine the binding affinity (Ki) of this compound for TRPV1 and assess its binding to other potential off-target receptors.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.
-
The protein concentration of the membrane preparation is determined.
-
-
Binding Assay:
-
A fixed concentration of a radiolabeled ligand specific for TRPV1 (e.g., [3H]resiniferatoxin) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
The incubation is carried out until equilibrium is reached.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
-
Data Analysis:
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value for the displacement of the radioligand by this compound is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound is the direct blockade of the TRPV1 ion channel pore, preventing the influx of cations (primarily Ca2+ and Na+) that is normally triggered by activating stimuli.
Conclusion
This compound is a potent antagonist of the TRPV1 channel, effectively blocking its activation by heat, protons, and chemical ligands. While comprehensive quantitative data on its selectivity against a wide panel of other ion channels is not publicly available, its consistent use and description as a selective antagonist in the scientific literature suggest a favorable selectivity profile. The experimental protocols detailed in this guide, including patch-clamp electrophysiology, calcium imaging assays, and radioligand binding studies, represent the standard methodologies used to determine the potency and selectivity of ion channel modulators like this compound. Further research and publication of detailed selectivity data would be invaluable to the scientific community for a more complete understanding of the pharmacological profile of this important research compound.
References
The Pharmacokinetics of AMG 193 in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of AMG 193, a first-in-class, orally bioavailable, and MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.[1] The information presented herein is crucial for understanding the disposition of AMG 193 in animal models, which forms the basis for its clinical development in patients with MTAP-deleted solid tumors.[1][2]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of AMG 193 observed in various animal models. These data are essential for comparing the drug's behavior across species and for predicting its pharmacokinetic profile in humans.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of AMG 193 in Mice
| Parameter | Value | Units |
| Dose | 5 | mg/kg |
| Bioavailability (F) | 77 | % |
| Clearance (CL) | 0.061 | L/h/kg |
| Half-life (t½) | 1.6 | h |
| Data sourced from a pharmacokinetic evaluation in mice after a single oral administration.[3] |
Table 2: Plasma Protein Unbound Fraction of AMG 193 Across Species
| Species | Unbound Fraction (fu) |
| Human | 0.108 |
| Rat | 0.099 |
| Mouse | 0.071 |
| Dog | 0.083 |
| This table illustrates the fraction of AMG 193 that is not bound to plasma proteins and is therefore pharmacologically active.[3] |
Experimental Protocols
The pharmacokinetic characterization of AMG 193 involved a series of well-defined in vivo studies in animal models. The methodologies employed are detailed below to provide a clear understanding of the experimental context of the presented data.
Animal Models and Husbandry
-
Species: Studies were conducted in various preclinical species, including mice, rats, and dogs, to assess inter-species differences in pharmacokinetics.[3]
-
Health Status: All animals were healthy and acclimated to the laboratory environment before the commencement of studies.
-
Housing: Animals were housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and had access to standard chow and water ad libitum.
In Vivo Pharmacokinetic Studies in Mice
-
Objective: To determine the oral bioavailability, clearance, and half-life of AMG 193.
-
Study Design:
-
A cohort of mice was administered a single oral dose of AMG 193 at 5 mg/kg.[3]
-
Blood samples were collected at predetermined time points post-dosing.
-
-
Sample Collection and Analysis:
-
Blood samples were processed to plasma.
-
The concentration of AMG 193 in plasma samples was quantified using a validated bioanalytical method, likely Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a standard for such studies.
-
-
Data Analysis:
-
Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.
-
In Vivo Efficacy and Pharmacodynamic Studies in Xenograft Models
-
Objective: To evaluate the in vivo anti-tumor activity and target engagement of AMG 193.
-
Study Design:
-
Human cancer cell lines or patient-derived tumors with MTAP deletion were implanted into immunocompromised mice to establish xenograft models.[1][4]
-
Once tumors reached a specified size, mice were treated with oral, once-daily administration of AMG 193.[1] Doses up to 100 mg/kg have been reported in xenograft studies.[4][5]
-
-
Endpoint Analysis:
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental processes and the mechanism of action of AMG 193, the following diagrams are provided.
Caption: Experimental workflow for a typical pharmacokinetic study of AMG 193 in mice.
Caption: Simplified signaling pathway illustrating the MTA-cooperative inhibition of PRMT5 by AMG 193 in MTAP-deleted cancer cells.[3][6][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. MTA-cooperative PRMT5 inhibitor exerts robust antitumor activity | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
The Role of TRPV1 in Osteoarthritis and the Investigation of AMG-8163: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteoarthritis (OA) is a degenerative joint disease characterized by chronic pain, inflammation, and joint degradation. The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, has emerged as a key player in the pathophysiology of OA pain. Expressed on nociceptive sensory neurons, TRPV1 is activated by various stimuli including heat, protons, and endogenous lipids, leading to the sensation of pain. Its upregulation and sensitization in OA joints make it a compelling therapeutic target. This technical guide provides an in-depth review of the role of TRPV1 in osteoarthritis and examines the development of TRPV1 antagonists, with a specific focus on AMG-8163, a compound developed by Amgen. While the clinical development of many systemic TRPV1 antagonists, including potentially AMG-8163, has been hampered by the on-target side effect of hyperthermia, the exploration of this pathway continues to be a significant area of research for novel analgesic therapies. This document details the underlying signaling pathways, summarizes available preclinical data, and provides comprehensive experimental protocols relevant to the study of TRPV1 in the context of osteoarthritis.
The Role of TRPV1 in Osteoarthritis Pathophysiology
TRPV1 is a crucial transducer of noxious stimuli in the peripheral nervous system.[1] In the context of osteoarthritis, its role extends beyond simple pain perception to contributing to the inflammatory milieu of the joint.
1.1. Upregulation and Sensitization in OA:
-
Increased Expression: Studies have shown that the expression of TRPV1 is significantly increased in the synovial tissue, synovial fibroblasts, and dorsal root ganglion (DRG) neurons innervating the joints of patients with osteoarthritis.[2] This increased expression contributes to heightened pain sensitivity.
-
Sensitization by Inflammatory Mediators: The inflammatory environment of an osteoarthritic joint, rich in pro-inflammatory mediators such as prostaglandins, bradykinin, and nerve growth factor (NGF), leads to the sensitization of TRPV1 channels.[3][4] This sensitization lowers the activation threshold of the channel, meaning that normally innocuous stimuli can be perceived as painful (allodynia) and noxious stimuli are perceived as more painful (hyperalgesia).[3]
1.2. Contribution to Pain and Neurogenic Inflammation:
-
Nociceptive Signaling: Activation of TRPV1 on sensory nerve endings leads to the influx of cations (primarily Ca2+ and Na+), depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, resulting in the perception of pain.[3]
-
Neurogenic Inflammation: Upon activation, TRPV1-expressing neurons also release neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from their peripheral terminals.[3] These neuropeptides contribute to "neurogenic inflammation" by causing vasodilation, plasma extravasation, and the recruitment of immune cells, further exacerbating the inflammatory state of the joint.
AMG-8163 and the Therapeutic Strategy of TRPV1 Antagonism
AMG-8163 is a small molecule antagonist of the TRPV1 receptor developed by Amgen.[5][6] The therapeutic rationale for using a TRPV1 antagonist in osteoarthritis is to block the activity of the channel, thereby reducing pain signaling and neurogenic inflammation.
2.1. Mechanism of Action:
TRPV1 antagonists like AMG-8163 are designed to bind to the TRPV1 channel and prevent its activation by endogenous ligands, heat, or protons. This blockade is intended to inhibit the downstream signaling events that lead to pain perception.
2.2. Preclinical Evidence and Challenges:
Preclinical studies with various TRPV1 antagonists have demonstrated analgesic efficacy in animal models of osteoarthritis pain.[2][7] However, a significant challenge for the clinical development of systemic TRPV1 antagonists has been the on-target side effect of hyperthermia.[5][8] Blockade of TRPV1 channels involved in core body temperature regulation can lead to a sustained increase in body temperature.[8] Research has focused on developing antagonists that preferentially block certain modes of TRPV1 activation (e.g., proton- or ligand-gated) over heat activation to mitigate this side effect.[5]
While specific preclinical data for AMG-8163 in osteoarthritis models is not extensively published in publicly available literature, it was part of Amgen's broader effort to develop potent TRPV1 antagonists.[6] The reported IC50 values for a series of Amgen compounds, including AMG-8163, to antagonize capsaicin-induced responses ranged from 0.5 to 86 nM.[6] The current development status of AMG-8163 is listed as "Pending", and it does not appear in Amgen's current clinical pipeline, suggesting its development may have been discontinued.[5][9][10]
Signaling Pathways
3.1. TRPV1 Activation and Downstream Signaling in Nociceptors:
The activation of TRPV1 by various stimuli initiates a cascade of intracellular signaling events within the nociceptive neuron.
Caption: TRPV1 signaling cascade in nociceptive neurons.
Experimental Protocols
4.1. In Vivo Model of Osteoarthritis: Destabilization of the Medial Meniscus (DMM) in Mice
This surgical model is widely used to induce osteoarthritis in rodents, mimicking key aspects of the human disease.[11]
Protocol:
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane). Shave the fur around the knee joint and sterilize the surgical site with povidone-iodine and ethanol.
-
Surgical Incision: Make a medial parapatellar incision to expose the knee joint capsule.
-
Joint Exposure: Carefully incise the joint capsule to visualize the medial meniscus and the medial meniscotibial ligament (MMTL).
-
DMM Induction: Transect the MMTL to destabilize the medial meniscus. This leads to altered joint mechanics and subsequent cartilage degeneration.
-
Closure: Suture the joint capsule and the skin incision in layers.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery.
-
Assessment: At desired time points post-surgery (e.g., 4, 8, 12 weeks), sacrifice the animals and harvest the knee joints for histological analysis of cartilage degradation, osteophyte formation, and synovitis. Pain behaviors can also be assessed at various time points.
4.2. In Vitro Functional Assay: Calcium Imaging of TRPV1 Activity
This assay measures the influx of calcium into cells upon TRPV1 activation, providing a functional readout of channel activity.
Protocol:
-
Cell Culture: Plate cells expressing TRPV1 (e.g., HEK293 cells stably expressing human TRPV1, or primary dorsal root ganglion neurons) onto glass-bottom dishes or 96-well plates.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images or readings using a fluorescence microscope or a plate reader.
-
Compound Application:
-
Agonist: Apply a known TRPV1 agonist (e.g., capsaicin) to the cells and record the change in fluorescence intensity over time.
-
Antagonist (e.g., AMG-8163): Pre-incubate the cells with the antagonist for a defined period before applying the agonist. A decrease in the agonist-induced fluorescence signal indicates antagonist activity.
-
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the cellular calcium response. For antagonists, calculate the IC50 value by measuring the concentration-dependent inhibition of the agonist response.
Experimental and Drug Screening Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel TRPV1 antagonists.
Caption: Workflow for TRPV1 antagonist drug discovery.
Quantitative Data Summary
Due to the limited publicly available data specifically for AMG-8163 in the context of osteoarthritis, a comprehensive quantitative data table cannot be constructed. The available information for a series of Amgen TRPV1 antagonists, including AMG-8163, is summarized below.
| Compound Class | Target | Assay | Potency (IC50) | Reference |
| Amgen Piperazinylpyrimidine Analogs (including AMG-8163) | TRPV1 | Capsaicin-induced response | 0.5 - 86 nM | [6] |
Conclusion
The TRPV1 channel remains a highly validated target for the development of novel analgesics for osteoarthritis pain. Its clear role in nociceptive signaling and sensitization within the osteoarthritic joint provides a strong rationale for therapeutic intervention. The development of systemic TRPV1 antagonists, exemplified by compounds such as AMG-8163 from Amgen, has been significantly challenged by the on-target side effect of hyperthermia. Future research in this area will likely focus on strategies to mitigate this effect, such as the development of peripherally restricted antagonists, modality-selective antagonists, or local delivery methods to the affected joint. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of TRPV1 as a therapeutic target and the evaluation of next-generation TRPV1 modulators for the treatment of osteoarthritis.
References
- 1. The TRPV1 receptor and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensory TRP Channels: The Key Transducers of Nociception and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AMG-8163 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. amgenpipeline.com [amgenpipeline.com]
- 10. amgenpipeline.com [amgenpipeline.com]
- 11. Video: Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis [jove.com]
An In-Depth Technical Guide to AMG8163 Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core target engagement assays for AMG8163, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document details the fundamental principles, experimental protocols, and data interpretation relevant to understanding the interaction of this compound with its molecular target.
Introduction to this compound and its Target: TRPV1
This compound is a small molecule antagonist designed to block the activity of the TRPV1 ion channel.[1] TRPV1, a non-selective cation channel, is a key player in pain and temperature sensation. It is activated by a variety of stimuli, including capsaicin (B1668287) (the pungent component of chili peppers), noxious heat (temperatures above 43°C), and acidic conditions (protons).[2][3] As a polymodal nocisensor, TRPV1's activation leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), resulting in depolarization of sensory neurons and the propagation of pain signals.[2][4]
The therapeutic potential of TRPV1 antagonists like this compound lies in their ability to block these pain signals. However, a significant challenge in the development of TRPV1 antagonists has been the on-target side effect of hyperthermia.[1] This is because TRPV1 channels are also involved in the regulation of core body temperature.[5] Consequently, robust and differential target engagement assays are crucial to characterize the pharmacological profile of compounds like this compound and to understand their effects on the different modes of TRPV1 activation.
Core Target Engagement Assays
The primary methods for assessing the target engagement of this compound with the TRPV1 channel are cell-based functional assays that measure the inhibition of channel activation. The two most critical assays are the Calcium Flux Assay (often performed using a Fluorometric Imaging Plate Reader - FLIPR) and the Whole-Cell Patch-Clamp Electrophysiology assay.
Calcium Flux Assay (FLIPR)
Principle: This high-throughput assay measures changes in intracellular calcium concentration ([Ca2+]i) in cells engineered to express the TRPV1 channel. Upon activation of TRPV1 by an agonist (e.g., capsaicin, heat, or low pH), there is an influx of extracellular Ca2+, which is detected by a calcium-sensitive fluorescent dye. An antagonist like this compound will block this channel opening, thereby inhibiting the increase in intracellular calcium. The FLIPR instrument allows for the rapid and simultaneous measurement of these fluorescent changes in a multi-well plate format.[6][7]
Experimental Workflow:
Caption: Workflow for a Calcium Flux Target Engagement Assay using FLIPR.
Whole-Cell Patch-Clamp Electrophysiology
Principle: This "gold standard" electrophysiological technique provides a direct measure of the ion flow through the TRPV1 channel.[8][9] A glass micropipette forms a high-resistance seal with the membrane of a single TRPV1-expressing cell, and the membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a set voltage, and the currents flowing across the membrane upon channel activation are recorded. This compound's ability to block these currents provides a precise measure of its antagonist activity at the single-cell level.[10][11]
Experimental Workflow:
Caption: Workflow for a Whole-Cell Patch-Clamp Electrophysiology Assay.
Quantitative Data Presentation
While detailed proprietary data from Amgen's internal studies on this compound is not publicly available, published research on various TRPV1 antagonists provides a framework for the expected quantitative outputs. The primary metric for antagonist potency is the half-maximal inhibitory concentration (IC50).
| Assay Type | Activation Mode | Antagonist | IC50 (nM) | Reference |
| In vitro functional assay | Capsaicin | This compound | Data not publicly available | |
| In vitro functional assay | Heat | This compound | Data not publicly available | |
| In vitro functional assay | Protons (low pH) | This compound | Data not publicly available | |
| Representative Data | Capsaicin | TRPV1 Antagonist X | 5.2 | Hypothetical |
| Representative Data | Heat | TRPV1 Antagonist X | 8.1 | Hypothetical |
| Representative Data | Protons (low pH) | TRPV1 Antagonist X | 12.5 | Hypothetical |
Note: The table is populated with placeholder representative data due to the lack of publicly available, specific IC50 values for this compound in these distinct assays. The key is to determine the potency of this compound against each mode of TRPV1 activation to build a comprehensive pharmacological profile.
Experimental Protocols
The following are representative, detailed protocols for the core target engagement assays. These are based on standard methodologies and should be optimized for specific cell lines and laboratory conditions.
Detailed Protocol: Calcium Flux Assay (FLIPR)
1. Cell Preparation:
-
Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Seed cells into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well and incubate for 24 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in a 5% CO2 incubator.[7]
3. Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the TRPV1 agonist (e.g., capsaicin at a final concentration that elicits ~80% of the maximal response, or an acidic buffer for proton activation) in the assay buffer.
4. FLIPR Measurement:
-
Place the cell plate and the compound/agonist plates into the FLIPR instrument.
-
Program the instrument to first add the this compound dilutions (or vehicle control) to the cell plate and incubate for a specified period (e.g., 15-30 minutes).
-
Subsequently, program the instrument to add the agonist to the cell plate.
-
Measure the fluorescence intensity kinetically for a period of 2-3 minutes immediately following agonist addition.[6]
5. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
The percentage of inhibition is calculated as: (1 - (ΔF_compound / ΔF_vehicle)) * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
1. Cell Preparation:
-
Plate TRPV1-expressing cells on glass coverslips at a low density suitable for single-cell recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
3. Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Approach a single cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the membrane potential at -60 mV.
-
Record baseline currents.
4. Drug Application:
-
Apply the TRPV1 agonist (e.g., 1 µM capsaicin) via a rapid solution exchange system and record the inward current.
-
After washout of the agonist, perfuse the cell with the desired concentration of this compound for a few minutes.
-
Co-apply the agonist and this compound and record the inhibited current.
5. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.
-
Calculate the percentage of block as: (1 - (I_this compound / I_control)) * 100.
-
Repeat for a range of this compound concentrations to construct a dose-response curve and determine the IC50.
TRPV1 Signaling Pathway
Activation of the TRPV1 channel initiates a signaling cascade that is further modulated by various intracellular pathways. Understanding this network is crucial for interpreting the cellular consequences of this compound-mediated antagonism.
Caption: A simplified diagram of the TRPV1 signaling pathway and its modulation.
Pathway Description: TRPV1 can be activated by capsaicin, heat, or protons, leading to an influx of Ca2+ and membrane depolarization.[12] This triggers an action potential that is transmitted to the central nervous system, resulting in the sensation of pain.[8] this compound acts as an antagonist, blocking this initial activation step.
The activity of the TRPV1 channel is also subject to modulation. Inflammatory mediators can activate Protein Kinase C (PKC) and Protein Kinase A (PKA), which in turn phosphorylate TRPV1.[13][14] This phosphorylation sensitizes the channel, lowering its activation threshold and contributing to hyperalgesia (an increased sensitivity to pain).[3] Conversely, prolonged activation and the subsequent large influx of Ca2+ can lead to desensitization of the channel, partly through the activation of the Ca2+-dependent phosphatase, calcineurin, which dephosphorylates TRPV1.[15]
Conclusion
The target engagement assays for this compound are centered on quantifying its ability to inhibit the function of the TRPV1 ion channel under various modes of activation. The combination of high-throughput calcium flux assays and high-fidelity whole-cell patch-clamp electrophysiology provides a comprehensive understanding of the compound's potency and mechanism of action at its intended target. This detailed characterization is essential for the rational development of TRPV1 antagonists for therapeutic applications.
References
- 1. AMG-8163 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacology of the capsaicin receptor, transient receptor potential vanilloid type-1 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Patch-Clamp Recordings of Electrophysiological Events in the Platelet and Megakaryocyte | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. Amgen Presents Preclinical and Clinical Data from Oncology Programs | Amgen Inc. [investors.amgen.com]
- 15. investors.amgen.com [investors.amgen.com]
AMG8163 Binding Affinity to TRPV1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of AMG8163, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Developed by Amgen, this compound has been a subject of research in the context of pain and thermal regulation. This document summarizes the available quantitative binding data, details the likely experimental protocols used for its characterization, and visualizes key concepts related to its mechanism of action.
Quantitative Binding Affinity Data
The in vitro potency of this compound in antagonizing the activation of the TRPV1 channel by its canonical agonist, capsaicin (B1668287), has been determined. The available data is presented in the table below. It is important to note that while the reported value is presented in nmol/kg, it is derived from in vitro functional assays that measure the concentration-dependent inhibition of capsaicin-induced TRPV1 activation. This value reflects the compound's potency at the molecular target.
| Compound | Target | Activation Mode | In Vitro Potency (nmol/kg)* | Reference |
| This compound | TRPV1 | Capsaicin | 0.6 ± 0.3 | [1] |
*This value represents the potency to block capsaicin (CAP) activation and is derived from in vitro functional assays, as reported in the cited literature.
Experimental Protocols
While the precise, detailed experimental protocol for the characterization of this compound is not publicly available in a step-by-step format, it can be inferred from standard methodologies used in the field for assessing TRPV1 antagonist affinity. The primary method for determining the potency of a TRPV1 antagonist like this compound is typically a cell-based functional assay measuring the inhibition of agonist-induced calcium influx.
Inferred Experimental Protocol: Calcium Flux Assay
This protocol describes a common method for determining the IC50 value of a TRPV1 antagonist.
1. Cell Culture and TRPV1 Expression:
-
Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).
-
Cells are transiently or stably transfected with a plasmid encoding the human TRPV1 channel. Expression is typically confirmed via Western blot or immunofluorescence.
2. Assay Preparation:
-
TRPV1-expressing cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
After incubation, the cells are washed with the assay buffer to remove excess dye.
3. Compound Preparation and Incubation:
-
This compound is serially diluted in the assay buffer to create a range of concentrations.
-
The diluted compound or vehicle (as a control) is added to the respective wells of the cell plate and pre-incubated for a specific period (e.g., 15-30 minutes) to allow for binding to the TRPV1 channel.
4. Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A solution of the TRPV1 agonist, capsaicin, is prepared at a concentration that elicits a submaximal response (EC80) to ensure a sensitive window for detecting inhibition.
-
The capsaicin solution is added to the wells, and the resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity over time.
5. Data Analysis:
-
The peak fluorescence response in each well is determined.
-
The data is normalized to the response of the vehicle-treated control wells (representing 100% activation) and wells with a saturating concentration of a known potent TRPV1 antagonist (representing 0% activation).
-
The normalized data is then plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted using a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the capsaicin-induced response.
Visualizations
TRPV1 Antagonism Signaling Pathway
The following diagram illustrates the mechanism of action of a TRPV1 antagonist like this compound.
Caption: Mechanism of TRPV1 antagonism by this compound.
Experimental Workflow for IC50 Determination
This diagram outlines the typical workflow for determining the IC50 of a TRPV1 antagonist.
Caption: Workflow for determining the IC50 of a TRPV1 antagonist.
Concluding Remarks
This compound is a potent antagonist of the TRPV1 receptor. The provided data and inferred experimental protocols offer a foundational understanding for researchers in the field of pain pharmacology and drug development. The visualizations aim to clarify the compound's mechanism of action and the process by which its potency is typically evaluated. Further detailed characterization, including determination of Ki or Kd values through radioligand binding assays, would provide a more complete profile of its binding affinity.
References
Methodological & Application
Application Notes and Protocols for the Use of AMG8163 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AMG8163, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, in a cell culture setting. The protocols outlined below are designed to facilitate the investigation of TRPV1 signaling and the cellular effects of its inhibition by this compound.
Application Notes
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the TRPV1 receptor, also known as the capsaicin (B1668287) receptor. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat, protons (low pH), and chemical ligands like capsaicin.[1] By blocking the activation of TRPV1, this compound can be used to study the physiological and pathological roles of this receptor in various cellular processes.
Mechanism of Action: this compound acts as an antagonist, binding to the TRPV1 receptor to prevent its activation by various stimuli. This blockade inhibits the influx of cations, primarily calcium and sodium, into the cell, thereby preventing the depolarization of sensory neurons and the transmission of pain signals.[1]
Primary Applications in Cell Culture:
-
Investigating the role of TRPV1 in cellular signaling pathways.
-
Screening for novel therapeutic agents targeting TRPV1.
-
Studying the mechanisms of pain, inflammation, and neurogenic inflammation at the cellular level.
-
Elucidating the downstream effects of TRPV1 inhibition on gene expression and protein activity.
Cell Line Selection
The choice of cell line is critical for studying the effects of this compound. It is essential to use cell lines that endogenously express TRPV1 or have been engineered to express the receptor.
Recommended Cell Lines:
-
HEK293-hTRPV1: Human Embryonic Kidney 293 cells stably transfected with the human TRPV1 gene are a widely used and reliable model.[2][3] They are easy to culture and transfect, making them suitable for a variety of assays.[3]
-
CHO-hTRPV1-GCaMP6s: Chinese Hamster Ovary cells co-expressing human TRPV1 and the genetically encoded calcium indicator GCaMP6s provide a convenient system for high-throughput screening of TRPV1 modulators.
-
Dorsal Root Ganglion (DRG) Neurons: Primary cultures of DRG neurons are a more physiologically relevant model as they endogenously express TRPV1 and are the primary sensory neurons responsible for pain perception.
Cell Culture Conditions:
Standard cell culture conditions should be maintained according to the supplier's recommendations for the chosen cell line. This typically involves incubation at 37°C in a humidified atmosphere with 5% CO2. The appropriate culture medium, supplemented with fetal bovine serum and antibiotics, should be used.
Experimental Applications
A primary application of this compound in cell culture is to inhibit the activation of the TRPV1 receptor. This can be assessed by measuring the cellular response to a known TRPV1 agonist, such as capsaicin, in the presence and absence of this compound. The most common method for this is a calcium flux assay.
TRPV1 activation initiates a cascade of intracellular signaling events, primarily mediated by the influx of calcium. This can lead to the activation of various protein kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), and phosphatases like calcineurin.[4] Western blotting can be employed to investigate the effect of this compound on the phosphorylation status of key proteins in these pathways.
Prolonged activation or inhibition of TRPV1 can lead to changes in gene expression. Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA levels of genes of interest that may be regulated by TRPV1 signaling. This can provide insights into the long-term cellular consequences of TRPV1 inhibition by this compound.
Data Interpretation
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of this compound. It represents the concentration of the antagonist required to inhibit 50% of the maximal response to a TRPV1 agonist.[5][6][7] The IC50 value is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.
For Western blot analysis, the band intensities of phosphorylated proteins should be normalized to the total protein levels to account for loading differences. For qRT-PCR, the relative expression of target genes is typically calculated using the ΔΔCt method, with normalization to one or more stable housekeeping genes.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Calcium Flux Assay
Principle: This protocol describes how to determine the IC50 value of this compound by measuring its ability to inhibit capsaicin-induced calcium influx in a TRPV1-expressing cell line using a fluorescent calcium indicator.
Materials:
-
TRPV1-expressing cells (e.g., HEK293-hTRPV1)
-
Cell culture medium
-
Black, clear-bottom 96-well microplates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium 6)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound stock solution (in DMSO)
-
Capsaicin stock solution (in DMSO)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of capsaicin at a concentration that elicits a maximal response (e.g., EC80).
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Incubation: After dye loading, wash the cells with assay buffer and then add the different concentrations of this compound to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the capsaicin solution and continue to measure the fluorescence intensity over time to capture the calcium influx.
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after capsaicin addition.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (capsaicin alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Analysis of Downstream Signaling Pathways by Western Blotting
Principle: This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of downstream signaling proteins following TRPV1 activation.
Materials:
-
TRPV1-expressing cells
-
Cell culture dishes
-
This compound
-
Capsaicin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture TRPV1-expressing cells to ~80-90% confluency. Pre-incubate the cells with this compound at a desired concentration (e.g., 10x IC50) for a specific time. Then, stimulate the cells with capsaicin for a short period (e.g., 5-15 minutes). Include appropriate controls (vehicle, capsaicin alone).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. .
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein.
Protocol 3: Analysis of Gene Expression Changes by qRT-PCR
Principle: This protocol is for measuring changes in the mRNA levels of target genes in response to treatment with this compound and TRPV1 activation.
Materials:
-
TRPV1-expressing cells
-
Cell culture dishes
-
This compound
-
Capsaicin
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target and housekeeping genes
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat the cells with this compound and/or capsaicin for a longer duration (e.g., 6-24 hours) compared to the signaling experiments.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality and Quantity: Assess the purity and concentration of the RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reactions containing cDNA, qPCR master mix, and primers.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene.
-
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data obtained from the experiments described above.
Table 1: IC50 Values of Representative TRPV1 Antagonists (for reference)
| Compound | Target | Assay | IC50 (nM) |
| Capsazepine | Human TRPV1 | Calcium Influx | 400 |
| BCTC | Human TRPV1 | Calcium Influx | 5.8 |
| A-425619 | Rat TRPV1 | Calcium Influx | 11 |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Table 2: Example Data Layout for this compound IC50 Determination
| This compound Conc. (nM) | Log [this compound] | % Inhibition (Mean ± SD) |
| 0.1 | -10 | 5.2 ± 1.5 |
| 1 | -9 | 15.8 ± 3.2 |
| 10 | -8 | 48.9 ± 5.1 |
| 100 | -7 | 85.3 ± 4.5 |
| 1000 | -6 | 98.1 ± 2.0 |
Table 3: Example Data Layout for Western Blot Densitometry
| Treatment | p-Protein / Total Protein Ratio (Normalized to Control) |
| Vehicle Control | 1.0 |
| Capsaicin | 3.5 ± 0.4 |
| This compound | 0.9 ± 0.2 |
| This compound + Capsaicin | 1.2 ± 0.3 |
Table 4: Example Data Layout for Relative Gene Expression Analysis
| Treatment | Target Gene Fold Change (Normalized to Control) |
| Vehicle Control | 1.0 |
| Capsaicin | 4.2 ± 0.6 |
| This compound | 1.1 ± 0.2 |
| This compound + Capsaicin | 1.5 ± 0.3 |
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: TRPV1 Signaling Pathway.
Caption: IC50 Determination Workflow.
Caption: Western Blot Workflow.
Caption: qRT-PCR Workflow.
References
- 1. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 2. HEK293-TRPV1 cell line with RFP and Blasticidin marker [gentarget.com]
- 3. Human TRPV1 Stable Cell Line-HEK293 (CSC-RI0057) - Creative Biogene [creative-biogene.com]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Application Notes and Protocols for the Analytical Detection of AMG8163
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of validated analytical methods for the detection and quantification of AMG8163, a novel small molecule compound under investigation. The following protocols are designed to be implemented in research and drug development settings, ensuring robust and reliable data for pharmacokinetic studies, impurity profiling, and quality control. The primary recommended method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for quantification in biological matrices, and High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment.
Quantitative Analysis of this compound in Biological Matrices using LC-MS/MS
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of small molecules in complex biological matrices such as plasma, serum, and urine.[1] This method is essential for pharmacokinetic and toxicokinetic studies.
Experimental Protocol: LC-MS/MS Bioanalysis
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]+ → fragment ion (specific m/z values to be determined based on the compound's structure).
-
Internal Standard: [M+H]+ → fragment ion.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Data Presentation: Bioanalytical Method Validation Summary
The following table summarizes the typical acceptance criteria for the validation of a bioanalytical method as per regulatory guidelines.[2]
| Validation Parameter | Acceptance Criteria | Example Result for this compound |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 9.8% |
| Matrix Effect | CV ≤ 15% | 7.2% |
| Recovery | Consistent and reproducible | 85-95% |
Purity Assessment of this compound Drug Substance by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of a drug substance and for identifying and quantifying any impurities.[3][4]
Experimental Protocol: HPLC Purity Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound drug substance.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-30 min: 20% to 90% B
-
30-35 min: 90% B
-
35.1-40 min: 20% B (re-equilibration)
-
Data Presentation: Impurity Profile of this compound
| Impurity | Retention Time (min) | Relative Retention Time | Area % |
| Impurity A | 8.5 | 0.75 | 0.08 |
| Impurity B | 12.2 | 1.08 | 0.12 |
| This compound | 11.3 | 1.00 | 99.80 |
Visualizations
Hypothetical Signaling Pathway for a Kinase Inhibitor
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor like this compound.
References
- 1. LC-MS/MS bioanalytical method development for AMG 900: resolution of an isobaric interference in rodent in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. US9029164B2 - Analytical methods for analyzing and determining impurities in dianhydrogalactitol - Google Patents [patents.google.com]
AMG8163: Application Notes and Protocols for Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG8163 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, protons (low pH), and chemical ligands such as capsaicin (B1668287), the pungent component of chili peppers. Its role in pain perception and neurogenic inflammation makes it a significant target for the development of novel analgesics. Patch clamp electrophysiology is a powerful technique to directly measure the activity of ion channels like TRPV1, providing high-resolution data on channel gating, permeability, and pharmacology. These application notes provide a comprehensive overview and detailed protocols for the characterization of this compound's effects on TRPV1 channels using patch clamp electrophysiology.
Mechanism of Action
This compound functions as a competitive antagonist at the TRPV1 receptor. It effectively blocks the activation of the channel by various stimuli, including heat, protons, and chemical agonists like capsaicin.[1] By inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) through the TRPV1 channel, this compound prevents the depolarization of nociceptive neurons, thereby blocking the transmission of pain signals.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity on TRPV1 channels.
| Parameter | Value | Method | Reference |
| IC₅₀ | ≤1.5 nM | Not specified in the available text, but the reference indicates it blocks all three activation modes (heat, protons, capsaicin). | [1] |
Signaling Pathway
The activation of TRPV1 by various stimuli initiates a signaling cascade that leads to the generation of an action potential in sensory neurons. The binding of an agonist like capsaicin, or the presence of noxious heat or protons, causes a conformational change in the TRPV1 channel, leading to its opening. This allows for the influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane. This depolarization, if it reaches the threshold, triggers the firing of an action potential, which is then propagated along the neuron to the central nervous system, resulting in the sensation of pain. This compound blocks this initial step by preventing the channel from opening in response to stimuli.
Figure 1. Simplified signaling pathway of TRPV1 activation and inhibition by this compound.
Experimental Protocols
The following protocols are designed for the characterization of this compound using whole-cell patch clamp electrophysiology on cells heterologously expressing TRPV1 (e.g., HEK293 or CHO cells) or on primary sensory neurons (e.g., dorsal root ganglion neurons).
Cell Culture and Transfection (for heterologous expression)
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are suitable for transient or stable expression of TRPV1.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: For transient expression, transfect cells with a plasmid containing the full-length human or rat TRPV1 cDNA using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Recordings are typically performed 24-48 hours post-transfection. For stable expression, select transfected cells using an appropriate antibiotic resistance marker.
Solutions
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 140 KCl, 5 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
Whole-Cell Patch Clamp Recording
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Plating: Plate cells onto glass coverslips 12-24 hours before the experiment.
-
Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with the external solution at a rate of 1-2 mL/min.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Data Acquisition: Record membrane currents using a patch clamp amplifier and appropriate data acquisition software.
Experimental Workflow for Characterizing this compound
The following workflow can be used to determine the inhibitory effect of this compound on capsaicin-induced TRPV1 currents.
Figure 2. Experimental workflow for assessing the inhibitory effect of this compound.
Data Analysis
-
Measure the peak amplitude of the inward current induced by capsaicin in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (I_capsaicin+this compound / I_capsaicin)) * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the dose-response curve with a sigmoidal function (e.g., Hill equation) to determine the IC₅₀ value.
Troubleshooting
-
No or small TRPV1 currents:
-
Confirm TRPV1 expression using immunocytochemistry or Western blotting.
-
Check the concentration and stability of the capsaicin solution.
-
Ensure the health of the cells.
-
-
Unstable recordings:
-
Ensure a high-quality giga-seal (>1 GΩ).
-
Check for pipette drift.
-
Use fresh internal and external solutions.
-
-
Variability in results:
-
Maintain consistent experimental conditions (temperature, perfusion rate).
-
Use cells from a similar passage number.
-
Obtain data from a sufficient number of cells for statistical analysis.
-
Conclusion
This compound is a highly potent antagonist of the TRPV1 channel. The protocols and information provided in these application notes offer a framework for researchers to effectively utilize patch clamp electrophysiology to investigate the inhibitory effects of this compound and other compounds targeting TRPV1. This powerful technique allows for a detailed characterization of the pharmacological properties of novel drug candidates, which is crucial for the development of new therapeutics for pain and other TRPV1-mediated conditions.
References
Application Notes and Protocols for the Study of Neuropathic Pain Using AMG8163
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in nociceptive sensory neurons, has emerged as a key target in the development of novel analgesics.[3][4] Activation of TRPV1 by stimuli such as heat, protons, and capsaicin (B1668287) leads to the sensation of pain.[3][4] Consequently, antagonism of this receptor holds promise for the management of neuropathic pain states.
AMG8163 is a potent and selective antagonist of the TRPV1 receptor developed by Amgen.[5][6] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound in preclinical models of neuropathic pain. The information compiled herein is based on publicly available data on Amgen's TRPV1 antagonist program and general principles of neuropathic pain research.
Mechanism of Action
This compound exerts its analgesic effects by competitively blocking the TRPV1 receptor.[5] In neuropathic pain conditions, there is an upregulation and sensitization of TRPV1 channels in peripheral and central nerve terminals.[7] This leads to hyperexcitability of nociceptive pathways, resulting in spontaneous pain, hyperalgesia (exaggerated response to noxious stimuli), and allodynia (pain in response to non-noxious stimuli).[7] By inhibiting TRPV1 activation, this compound is expected to dampen this neuronal hyperexcitability and thereby alleviate the symptoms of neuropathic pain.
Signaling Pathway
The signaling pathway associated with TRPV1 activation and its role in neuropathic pain is complex. Upon activation by noxious stimuli, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx leads to depolarization of the cell membrane and the initiation of an action potential that propagates along the nociceptive pathway to the spinal cord and ultimately the brain, where the sensation of pain is perceived. In chronic pain states, various inflammatory mediators and signaling molecules can sensitize TRPV1, lowering its activation threshold and amplifying the pain signal.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly accessible literature, the following table summarizes typical data points for potent TRPV1 antagonists from Amgen's research programs. These values can serve as a benchmark for experimental design.
| Parameter | Value | Compound | Species | Assay | Reference |
| IC50 | ≤1.5 nM | This compound | Rat | Capsaicin-induced Ca2+ influx | [6] |
| IC50 | 0.5 - 86 nM | Various Amgen Compounds | Rat | Capsaicin-induced responses | [5] |
| In vivo Efficacy | Dose-dependent reversal of thermal hyperalgesia | AMG9810 | Rat | CFA-induced inflammatory pain | [8] |
| In vivo Efficacy | Dose-dependent reversal of mechanical allodynia | AMG9810 | Rat | CFA-induced inflammatory pain | [8] |
| Side Effect | Dose-dependent hyperthermia | AMG517 | Human | Phase I Clinical Trial | [9] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in models of neuropathic pain are provided below.
Protocol 1: In Vitro Assessment of this compound Potency (Calcium Influx Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against TRPV1 activation.
Workflow:
Materials:
-
TRPV1-expressing cell line (e.g., HEK293-hTRPV1) or primary dorsal root ganglion (DRG) neurons
-
Cell culture medium and supplements
-
This compound
-
Capsaicin (TRPV1 agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture TRPV1-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
-
TRPV1 Activation and Measurement:
-
Prepare a solution of capsaicin in HBSS at a concentration known to elicit a submaximal response (e.g., 100 nM).
-
Place the 96-well plate in the fluorescence microplate reader.
-
Set the reader to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject the capsaicin solution into each well and immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control (100% activation) and a baseline control (0% activation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of this compound Efficacy in a Neuropathic Pain Model (Chung Model - Spinal Nerve Ligation)
This protocol describes the induction of neuropathic pain in rodents using the spinal nerve ligation (SNL) model and the subsequent evaluation of this compound's analgesic effect.[10]
Workflow:
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Silk suture (5-0 or 6-0)
-
This compound formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Von Frey filaments for assessing mechanical allodynia
-
Radiant heat source (e.g., Hargreaves apparatus) for assessing thermal hyperalgesia
Procedure:
-
Baseline Behavioral Testing:
-
Acclimate the animals to the testing environment for several days before surgery.
-
Measure baseline mechanical withdrawal thresholds using von Frey filaments applied to the plantar surface of the hind paw.
-
Measure baseline thermal withdrawal latencies using a radiant heat source.
-
-
Spinal Nerve Ligation (SNL) Surgery:
-
Anesthetize the rat.
-
Make a dorsal midline incision to expose the L5 and L6 vertebrae.
-
Carefully dissect the muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with silk suture.[10]
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Post-operative Care and Pain Development:
-
Allow the animals to recover for 7-14 days.
-
Monitor the animals for signs of distress and ensure proper healing.
-
During this period, the animals will develop mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.
-
-
Confirmation of Neuropathic Pain:
-
At 7-14 days post-surgery, re-assess mechanical and thermal sensitivity to confirm the development of a stable neuropathic pain state.
-
Animals showing a significant decrease in withdrawal threshold/latency compared to baseline are included in the study.
-
-
Drug Administration:
-
Randomly assign the animals to treatment groups (vehicle, different doses of this compound).
-
Administer the assigned treatment via the chosen route.
-
-
Post-treatment Behavioral Testing:
-
Assess mechanical and thermal sensitivity at various time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the onset and duration of the analgesic effect.
-
-
Data Analysis:
-
Calculate the paw withdrawal threshold (in grams) for mechanical allodynia and the paw withdrawal latency (in seconds) for thermal hyperalgesia.
-
Data can be expressed as raw values or as a percentage of the maximum possible effect (%MPE).
-
Compare the treatment groups to the vehicle group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 3: Capsaicin-Induced Thermal Hyperalgesia
This model is useful for confirming the in vivo target engagement of a TRPV1 antagonist.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Capsaicin solution (e.g., 10 µg in 10 µL of saline/ethanol/Tween 80 vehicle)
-
This compound formulation
-
Vehicle control
-
Radiant heat source (Hargreaves apparatus)
Procedure:
-
Baseline Thermal Sensitivity: Measure the baseline paw withdrawal latency to a radiant heat source.
-
Drug Administration: Administer this compound or vehicle to the animals.
-
Capsaicin Injection: After a predetermined pre-treatment time (e.g., 30-60 minutes), inject capsaicin into the plantar surface of one hind paw.
-
Assessment of Thermal Hyperalgesia: At various time points after capsaicin injection (e.g., 15, 30, 60, 90 minutes), measure the paw withdrawal latency to the radiant heat source. A significant reduction in withdrawal latency in the vehicle group indicates the development of thermal hyperalgesia.
-
Data Analysis: Compare the paw withdrawal latencies in the this compound-treated groups to the vehicle-treated group to determine if the compound can block or reverse capsaicin-induced thermal hyperalgesia.
Important Considerations
-
Hyperthermia: A known on-target side effect of systemic TRPV1 antagonists is an increase in core body temperature.[9] It is crucial to monitor the body temperature of the animals throughout the in vivo experiments.
-
Pharmacokinetics: The pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion) will significantly influence its efficacy and duration of action. Preliminary pharmacokinetic studies are recommended to determine the optimal dosing regimen.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Conclusion
This compound, as a potent TRPV1 antagonist, represents a promising candidate for the treatment of neuropathic pain. The protocols and information provided in these application notes offer a framework for researchers to systematically investigate the preclinical efficacy and mechanism of action of this compound and other TRPV1 modulators. Careful experimental design and consideration of potential on-target side effects will be critical for the successful translation of these findings into novel therapies for patients suffering from neuropathic pain.
References
- 1. m.script-one.com [m.script-one.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 4. Peripheral Nerve Injury: a Mouse Model of Neuropathic Pain [en.bio-protocol.org]
- 5. Local administration of mu or kappa opioid agonists attenuates capsaicin-induced thermal hyperalgesia via peripheral opioid receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanomedicine-driven neuropathic pain relief in a rat model is associated with macrophage polarity and mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiating thermal allodynia and hyperalgesia using dynamic hot and cold plate in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 10. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
Application Notes and Protocols for AMG8163 in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG8163 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While extensively studied in the context of pain and hyperthermia, the role of TRPV1 in modulating inflammatory processes presents a compelling area for investigation. Upregulation of TRPV1 expression has been noted in preclinical models of inflammation and in clinical inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1][2] This document provides an overview of the potential applications of this compound in inflammation research, along with generalized protocols for preclinical and in vitro studies.
Disclaimer: Publicly available research specifically detailing the use of this compound in inflammatory models such as collagen-induced arthritis or its direct effects on inflammatory cytokine profiles is limited. The following protocols are based on established methodologies for studying inflammation and the known function of TRPV1 and other TRPV1 antagonists in this context. Researchers should optimize these protocols for their specific experimental needs.
Mechanism of Action in Inflammation
TRPV1 is a non-selective cation channel that acts as a polymodal sensor for various noxious stimuli, including heat, protons (low pH), and endogenous lipid-derived agonists. In inflammatory conditions, the expression and sensitization of TRPV1 are increased.[1][3] Inflammatory mediators such as bradykinin, prostaglandins, and nerve growth factor can sensitize TRPV1 channels, leading to a lower activation threshold and contributing to peripheral and central sensitization.[3][4] By blocking TRPV1 activation, this compound can potentially mitigate neurogenic inflammation, reduce the release of pro-inflammatory neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), and decrease inflammatory pain.[1]
Signaling Pathway of TRPV1 in Inflammation
Caption: TRPV1 signaling in inflammation and the inhibitory action of this compound.
Preclinical Applications in Inflammatory Arthritis Models
Animal models of arthritis are crucial for evaluating the efficacy of novel anti-inflammatory compounds. The Collagen-Induced Arthritis (CIA) model in rodents is a widely used model for rheumatoid arthritis as it shares many pathological and immunological features with the human disease.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats
This protocol describes the induction of CIA in rats and a general framework for evaluating the therapeutic potential of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound (vehicle to be determined based on solubility)
-
Positive control (e.g., Methotrexate)
-
Calipers for paw measurement
-
Micro-CT scanner for bone erosion analysis
-
Histology reagents
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize rats with an emulsion of CII in CFA via intradermal injection at the base of the tail.
-
On day 7, provide a booster injection of CII emulsified in IFA.
-
-
Treatment Groups:
-
Divide rats into the following groups: Vehicle control, this compound (various doses), and Positive control.
-
Begin treatment with this compound at the onset of clinical signs of arthritis (typically around day 10-14) or prophylactically from day 0. Administer daily via an appropriate route (e.g., oral gavage).
-
-
Assessment of Arthritis:
-
Monitor rats daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure paw volume or thickness every 2-3 days using calipers.
-
At the end of the study (e.g., day 28), collect blood for serum analysis of inflammatory markers.
-
Euthanize animals and collect hind paws for histological and micro-CT analysis.
-
-
Outcome Measures:
-
Clinical Score: Score each paw on a scale of 0-4 based on the severity of inflammation.
-
Paw Swelling: Quantify the change in paw volume or thickness over time.
-
Histopathology: Evaluate synovial inflammation, cartilage destruction, and bone erosion in H&E-stained joint sections.
-
Radiographic Analysis: Use micro-CT to assess bone erosion and joint damage.
-
Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and cartilage degradation markers in serum and synovial fluid.
-
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Mean Arthritis Score (Day 28) | High | Reduced | Significantly Reduced | Significantly Reduced |
| Paw Swelling (mm) (Day 28) | High | Reduced | Significantly Reduced | Significantly Reduced |
| Histological Score (Inflammation) | Severe | Moderate | Mild | Mild |
| Bone Erosion (Micro-CT) | Severe | Moderate | Mild | Mild |
| Serum TNF-α (pg/mL) | High | Reduced | Significantly Reduced | Significantly Reduced |
| Synovial Fluid IL-6 (pg/mL) | High | Reduced | Significantly Reduced | Significantly Reduced |
| This table presents hypothetical data to illustrate expected outcomes. |
Experimental Workflow for In Vivo Arthritis Model
Caption: General workflow for evaluating this compound in a rat CIA model.
In Vitro Applications in Inflammation Research
In vitro assays are essential for dissecting the molecular mechanisms by which this compound may modulate inflammatory responses.
Experimental Protocol: In Vitro Cytokine Release Assay
This protocol outlines a method to assess the effect of this compound on the release of pro-inflammatory cytokines from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage-like cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS) for stimulation
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture and Treatment:
-
Culture PBMCs or THP-1 cells in appropriate medium. For THP-1 cells, differentiate into macrophage-like cells using PMA.
-
Pre-incubate cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours). Include unstimulated and vehicle-treated controls.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants for cytokine analysis.
-
Perform ELISA to quantify the concentrations of TNF-α, IL-1β, and IL-6.
-
-
Cell Viability:
-
Assess cell viability in parallel cultures to ensure that any observed effects on cytokine release are not due to cytotoxicity of this compound.
-
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Unstimulated Control | Baseline | Baseline | Baseline | 100 |
| LPS + Vehicle | High | High | High | 98 |
| LPS + this compound (1 µM) | Reduced | Reduced | Reduced | 99 |
| LPS + this compound (10 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced | 97 |
| This table presents hypothetical data to illustrate expected outcomes. |
Conclusion
This compound, as a TRPV1 antagonist, holds promise for the investigation of inflammatory diseases. The provided protocols for in vivo arthritis models and in vitro cytokine release assays offer a starting point for researchers to explore the anti-inflammatory potential of this compound. Further studies are warranted to elucidate the precise mechanisms by which this compound modulates inflammatory pathways and to validate its therapeutic efficacy in relevant disease models.
References
- 1. The role of TRPV1 in RA pathogenesis: worthy of attention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Analgesic Effects of TRPV1 Polypeptide Modulator APHC3 in Models of Osteo- and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AMG8163 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG8163 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel primarily expressed in nociceptive sensory neurons.[1][2] TRPV1 is a key integrator of noxious stimuli, including capsaicin (B1668287) (the pungent component of chili peppers), heat, and acidic conditions (protons).[2][3] Activation of TRPV1 leads to the influx of cations, depolarization of the neuronal membrane, and the transmission of pain signals.[2] By blocking TRPV1, this compound has the potential to be an effective analgesic for various pain conditions, including inflammatory and neuropathic pain.[4][5]
These application notes provide a comprehensive overview of the protocols and methodologies for assessing the in vitro and in vivo efficacy of this compound.
Mechanism of Action and Signaling Pathway
TRPV1 activation initiates a cascade of intracellular signaling events. Upon stimulation by agonists like capsaicin, heat, or protons, the channel opens, leading to an influx of Ca2+ and Na+. This influx not only depolarizes the cell, propagating a pain signal, but also activates several downstream signaling pathways. These include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[6] These pathways ultimately lead to the activation of transcription factors such as NF-κB, which regulate the expression of pro-inflammatory and pain-related genes.[6]
References
- 1. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
AMG8163: A Potent TRPV1 Antagonist as a Tool for Preclinical Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in nociceptive signaling and thermal sensation. Its activation by various stimuli, including capsaicin, heat, and protons, makes it a prime target for the development of novel analgesics. AMG8163 has been identified as a potent, modality-nonspecific antagonist of TRPV1. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in TRPV1-related studies, aimed at researchers in pain, inflammation, and sensory neuroscience.
Introduction to this compound
This compound is a small molecule antagonist of the TRPV1 receptor. Its ability to block the activation of TRPV1 by multiple stimuli—capsaicin (a chemical agonist), heat, and acidic conditions (low pH)—makes it a valuable tool for investigating the physiological and pathophysiological roles of this ion channel. Understanding the pharmacology of this compound is crucial for its effective use in both in vitro and in vivo experimental settings.
Quantitative Data
The potency of this compound as a TRPV1 antagonist has been characterized across different activation modalities. The following table summarizes the available quantitative data for this compound.
| Compound | Target | Assay Type | Species | Activator | Potency (IC50) | Reference |
| This compound | TRPV1 | Not Specified | Not Specified | Capsaicin, Heat, Protons | ≤1.5 nM | [1] |
| This compound | TRPV1 | Not Specified | Not Specified | Capsaicin | 0.5 - 86 nM | [2] |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound in research, it is essential to understand the underlying TRPV1 signaling cascade and the general workflow for screening and characterizing TRPV1 antagonists.
TRPV1 Signaling Pathway
Activation of the TRPV1 channel, a homotetrameric protein, leads to an influx of cations, primarily Ca2+ and Na+, into the neuron.[3] This influx depolarizes the cell membrane, which can trigger the firing of action potentials, leading to the sensation of pain. The activation of TRPV1 can be modulated by various intracellular signaling pathways, including phosphorylation by protein kinase A (PKA) and protein kinase C (PKC), which can sensitize the channel and lower its activation threshold.[2]
References
Application Notes and Protocols for Solubilizing AMG8163 for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG8163 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation and body temperature regulation.[1] Due to its hydrophobic nature, proper solubilization of this compound is critical for ensuring accurate and reproducible results in both in vitro and in vivo experimental settings. This document provides detailed protocols for the solubilization and application of this compound for research purposes.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₂N₄O₃S |
| Molecular Weight | 414.48 g/mol |
| Class | TRPV1 Antagonist |
Note: The exact molecular formula and weight are based on structurally similar TRPV1 antagonists developed by Amgen. Specific data for this compound is not publicly available.
Solubilization of this compound
The choice of solvent is crucial for the effective use of this compound. Based on available data for potent TRPV1 antagonists and general laboratory practices for hydrophobic compounds, the following solvents and procedures are recommended.
Solubility Data
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Primary solvent for preparing high-concentration stock solutions.[2] For in vitro cell-based assays, the final concentration of DMSO in the culture medium should be kept low, ideally ≤ 0.1% to 0.5%, to avoid cytotoxicity.[2][3][4][5][6] |
| Ethanol (B145695) (100%) | 6.7 mg/mL | Suitable for preparing stock solutions for in vivo studies. Can be diluted with saline for administration. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Poorly soluble | Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the compound. |
This table summarizes solubility information based on available data for TRPV1 antagonists and general guidelines for hydrophobic compounds.
Preparation of Stock Solutions
For In Vitro Experiments (DMSO Stock):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) and sonication can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
For In Vivo Experiments (Ethanol Stock):
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add 100% ethanol to prepare a stock solution of 6.7 mg/mL.
-
Vortex until fully dissolved.
-
Store this stock solution in aliquots at -80°C.
Experimental Protocols
In Vitro Protocol: Inhibition of Capsaicin-Induced Calcium Influx
This protocol describes a cell-based assay to evaluate the antagonist activity of this compound on TRPV1 channels using a fluorescent calcium indicator. Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human TRPV1 channel are commonly used for this purpose.[7][8][9][10]
Materials:
-
HEK293 cells expressing human TRPV1 (HEK293-TRPV1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound DMSO stock solution
-
Capsaicin (B1668287) (TRPV1 agonist)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)[7]
-
Pluronic F-127
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope
Methodology:
-
Cell Culture:
-
Culture HEK293-TRPV1 cells in appropriate medium at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
-
Compound Preparation and Application:
-
Prepare serial dilutions of the this compound DMSO stock solution in the assay buffer. Ensure the final DMSO concentration in the wells is ≤ 0.1%.
-
Include a vehicle control (assay buffer with the same final DMSO concentration) and a positive control (a known TRPV1 antagonist).
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with assay buffer to remove excess dye.
-
-
Measurement of TRPV1 Antagonism:
-
Add the prepared dilutions of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Place the plate in a fluorescence microplate reader.
-
Set the reader to record fluorescence intensity over time.
-
Establish a baseline fluorescence reading.
-
Add a solution of capsaicin (to a final concentration that elicits a submaximal response, e.g., EC₅₀) to all wells simultaneously using an automated dispenser.
-
Continue to record the fluorescence intensity to measure the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
-
In Vivo Protocol: Administration of this compound
This protocol provides a general guideline for the preparation and administration of this compound to rodents for efficacy studies.
Materials:
-
This compound ethanol stock solution (6.7 mg/mL)
-
Sterile saline (0.9% NaCl)
-
Appropriate administration equipment (e.g., syringes, gavage needles)
Vehicle Formulations:
The choice of vehicle depends on the route of administration and the physicochemical properties of the compound.
| Route of Administration | Vehicle Formulation | Notes |
| Intravenous (IV) Injection | Dilute the 100% ethanol stock solution with saline to a final concentration of 50% ethanol. | This formulation has been used for the administration of this compound in rats. |
| Intraperitoneal (IP) Injection | 5-10% DMSO in saline or PBS.[11] For highly hydrophobic compounds, co-solvents like PEG-400 or propylene (B89431) glycol can be used, but their potential for neurotoxicity should be considered.[12][13] | A vehicle of 10% DMA, 20% PG, 40% PEG, and 30% saline has been suggested for hydrophobic compounds.[11] |
| Oral Gavage | For some TRPV1 antagonists, formulations with improved aqueous solubility have been developed.[14][15] A common vehicle for oral administration of hydrophobic compounds is 0.5% methylcellulose (B11928114) in water. | The specific formulation for oral delivery of this compound is not publicly available and would require optimization. |
Administration Procedure (Example: IV Injection in Rats):
-
On the day of the experiment, thaw the this compound ethanol stock solution.
-
Dilute the stock solution with sterile saline to achieve the desired final concentration in a 50% ethanol solution.
-
Administer the prepared solution to the animal via the desired route (e.g., tail vein injection).
-
The volume of administration should be calculated based on the animal's body weight.
Ethical Considerations:
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from the relevant Institutional Animal Care and Use Committee (IACUC).
Visualizations
TRPV1 Signaling Pathway
Caption: TRPV1 signaling pathway and antagonism by this compound.
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Experimental Logic
Caption: Logical flow of an in vivo efficacy study.
References
- 1. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Trisubstituted pyrimidines as transient receptor potential vanilloid 1 (TRPV1) antagonists with improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for TRPV1 Antagonists Using AMG8163 as a Reference Compound
For Research Use Only.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation. Its activation by stimuli such as capsaicin, heat, and protons leads to an influx of calcium ions, triggering downstream signaling cascades. Consequently, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics. High-throughput screening (HTS) assays are essential for identifying and characterizing new TRPV1 antagonists from large compound libraries.
This application note provides a detailed protocol for a cell-based, high-throughput fluorescence assay to identify and characterize TRPV1 antagonists. The potent and selective TRPV1 antagonist, AMG8163, is used as a reference compound for assay validation and data comparison. The described assay is based on measuring changes in intracellular calcium concentration using a fluorescent indicator in a cell line stably expressing human TRPV1.
Principle of the Assay
The assay utilizes a recombinant cell line overexpressing the human TRPV1 channel. In its resting state, the intracellular calcium concentration is low. Upon activation by a TRPV1 agonist like capsaicin, the channel opens, leading to a rapid influx of extracellular calcium. This increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye, resulting in a measurable increase in fluorescence intensity. A potential TRPV1 antagonist will block the capsaicin-induced calcium influx, thus preventing the increase in fluorescence. The potency of an antagonist is determined by its ability to inhibit the agonist response in a concentration-dependent manner.
Materials and Reagents
-
Cell Line: HEK293 or CHO cell line stably expressing human TRPV1 (hTRPV1).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM or an equivalent calcium-sensitive dye.
-
Pluronic F-127: To aid in the dispersion of the AM ester dye.
-
TRPV1 Agonist: Capsaicin.
-
Reference Antagonist: this compound.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Instrumentation: A fluorescence imaging plate reader (FLIPR), FlexStation, or similar instrument capable of automated liquid handling and kinetic fluorescence reading.
Data Presentation
The potency of this compound and other potential antagonists is quantified by their half-maximal inhibitory concentration (IC50). The quality and robustness of the HTS assay are assessed using the Z'-factor, a statistical parameter that measures the separation between the positive and negative controls.
| Parameter | Compound/Control | Description | Typical Value |
| IC50 | This compound | The concentration of this compound that inhibits 50% of the capsaicin-induced TRPV1 activation. | ≤1.5 nM[1] |
| Z'-Factor | Assay Controls | A measure of the statistical effect size, indicating the separation between the maximum signal (agonist only) and minimum signal (no agonist) controls. An ideal HTS assay has a Z'-factor between 0.5 and 1.0. | > 0.6 |
Experimental Protocols
Protocol 1: Cell Culture and Plating
-
Culture the hTRPV1-expressing cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Determine the cell density and adjust it to 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well assay plate (10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
Protocol 2: Calcium Flux Assay for HTS
-
Dye Loading:
-
Prepare a dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the Assay Buffer to final concentrations of 2 µM and 0.02% (w/v), respectively.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in Assay Buffer. A typical concentration range for this compound would be from 1 pM to 1 µM.
-
Add 10 µL of the diluted compounds to the respective wells of the cell plate.
-
For controls, add Assay Buffer only (for maximum signal) or a known potent antagonist at a high concentration (for minimum signal).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare the capsaicin agonist solution in Assay Buffer at a concentration that elicits a response of approximately 80% of the maximum (EC80). The final concentration in the well is typically around 100 nM.
-
Place the cell plate and the agonist plate into the fluorescence plate reader.
-
Initiate the kinetic read. Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add 10 µL of the capsaicin solution to each well.
-
Continue to record the fluorescence intensity for an additional 2-3 minutes.
-
Protocol 3: Data Analysis
-
The fluorescence signal for each well is typically expressed as the maximum change in fluorescence (F_max - F_min) or the area under the curve.
-
Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
-
Signal_compound is the signal in the presence of the test compound.
-
Signal_max is the signal with agonist only (positive control).
-
Signal_min is the signal with no agonist or a saturating concentration of a known antagonist (negative control).
-
-
Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Calculate the Z'-factor for each assay plate to assess its quality: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
SD_max and Mean_max are the standard deviation and mean of the positive control.
-
SD_min and Mean_min are the standard deviation and mean of the negative control.
-
Mandatory Visualizations
Caption: TRPV1 Signaling Pathway and Point of Inhibition by this compound.
Caption: High-Throughput Screening Workflow for TRPV1 Antagonists.
References
Troubleshooting & Optimization
AMG8163 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of AMG8163.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
A1: this compound is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Like many small molecule inhibitors that target hydrophobic binding pockets, this compound is likely to have low aqueous solubility. A related compound, AMG 517, was known to have poor solubility, and subsequent analogs were developed to improve this characteristic. This inherent hydrophobicity can lead to challenges in preparing stock solutions and can cause the compound to precipitate during experiments, affecting data accuracy and reproducibility.
Q2: In what solvents can I dissolve this compound?
Q3: My this compound powder won't dissolve in the solvent. What should I do?
A3: If you are experiencing difficulty dissolving this compound powder, you can try the following methods:
-
Vortexing: Mix the solution vigorously for several minutes.
-
Sonication: Use a sonication bath to break up any clumps of solid.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath.[3]
Always ensure the vial is tightly sealed to prevent solvent evaporation. If the compound still does not dissolve, it may be necessary to use a larger volume of solvent, resulting in a lower concentration stock solution.
Q4: The compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[3] Here are several strategies to mitigate this:
-
Stepwise Dilution: Instead of diluting directly into the final aqueous buffer, perform one or more intermediate dilutions in a mixture of DMSO and the aqueous buffer.
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, if possible, as higher concentrations can be toxic to cells and may affect experimental results.
-
Use of Co-solvents or Surfactants: For in vivo or challenging in vitro experiments, consider using a formulation with co-solvents like PEG300 or surfactants like Tween 80 to improve solubility and stability in aqueous solutions.[1]
Q5: How should I store my this compound solutions and powder?
A5: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for long-term storage.[4]
-
Stock Solutions (in DMSO): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder appears as a thin film or is not visible in the vial. | The compound was lyophilized and may be present as a very fine powder or film. | Centrifuge the vial before opening to collect all the powder at the bottom. Add the appropriate solvent as planned and vortex thoroughly to ensure all the compound is dissolved.[4] |
| Precipitation observed in stock solution during storage at -20°C. | The storage temperature may not be low enough, or the solution has undergone freeze-thaw cycles. | Store stock solutions at -80°C. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4] Before use, gently warm the vial to 37°C and vortex to ensure any precipitate has redissolved. |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the cell culture medium. | Ensure the final concentration of DMSO in the culture medium is low (ideally <0.5%).[5] Prepare working solutions by adding the DMSO stock solution to the medium and vortexing immediately. Visually inspect the medium for any signs of precipitation before adding it to the cells. |
| Difficulty in preparing a working solution for in vivo studies. | Low aqueous solubility and potential for precipitation in physiological buffers. | A common formulation for in vivo use involves a mixture of DMSO, PEG300, Tween 80, and saline.[1] For example, a 1 mL working solution could be prepared by mixing 50 µL of a high-concentration DMSO stock with 400 µL of PEG300, followed by the addition of 50 µL of Tween 80, and finally bringing the volume to 1 mL with saline. The solution should be prepared fresh before each use.[1] |
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table summarizes the solubility of other relevant small molecule inhibitors to provide a general guideline.
| Compound | Solvent | Solubility |
| BMS-708163 | DMSO | ≥ 100 mg/mL (191.98 mM)[6] |
| AMG-193 | DMSO | 89 mg/mL (200.26 mM)[2] |
| AMG-193 | Ethanol | 30 mg/mL[2] |
| AMG-900 | DMSO | 100 mg/mL (198.57 mM)[7] |
Note: The solubility of your specific batch of this compound may vary slightly.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. The required volume will depend on the amount of this compound in the vial and its molecular weight.
-
Dissolution: Tightly cap the vial and vortex for 2-3 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C for a short period can also be applied.[3]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -80°C for long-term storage or -20°C for short-term storage.[4]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw Stock Solution: Thaw a vial of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO if a very low final concentration is required.
-
Final Dilution: Add the required volume of the DMSO stock solution to your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around. Mix immediately by vortexing or inverting the tube several times.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in your experiment.[5]
-
Use Immediately: Use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation over time.
Visualizations
References
improving AMG8163 stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of the investigational compound AMG8163 in solution. The following information is intended to aid in troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, the presence of oxygen, and the choice of solvent or buffer system.[1][2] High temperatures can accelerate chemical degradation, while exposure to UV light may cause photolysis.[1] The pH of the solution is also critical, as this compound may be susceptible to hydrolysis under acidic or basic conditions.[2]
Q2: What are the initial signs of this compound degradation in my solution?
A2: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. Analytically, degradation can be detected by techniques such as High-Performance Liquid Chromatography (HPLC), which may show a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
Q3: How can I improve the solubility of this compound to prepare a stable stock solution?
A3: Improving the solubility of this compound is a key step towards a stable solution. Techniques to consider include particle size reduction of the solid compound, the use of co-solvents, or complexation with agents like cyclodextrins.[1][3] For initial screening, preparing a concentrated stock solution in an organic solvent such as DMSO and then diluting it into your aqueous experimental buffer is a common practice.
Q4: Are there any recommended storage conditions for this compound solutions?
A4: To minimize degradation, it is recommended to store this compound solutions at low temperatures, such as 2-8°C or -20°C, and protected from light. The optimal storage temperature will depend on the solvent system and the duration of storage. For long-term storage, freezing at -80°C may be necessary. It is also advisable to minimize headspace in the storage vial to reduce exposure to oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous buffer | Poor aqueous solubility of this compound. | - Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution.- Evaluate the use of solubility enhancers such as cyclodextrins.[1]- Adjust the pH of the buffer to a range where this compound is more soluble. |
| Loss of potency over time | Chemical degradation (e.g., hydrolysis, oxidation). | - Optimize the pH of the solution using appropriate buffers (e.g., citrate (B86180), phosphate).[1]- Add antioxidants, such as ascorbic acid, to mitigate oxidative degradation.[3]- Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Color change in solution | Photodegradation or oxidation. | - Protect the solution from light by using amber vials or covering the container with aluminum foil.[1]- Purge the solution and headspace with an inert gas to remove oxygen. |
| Inconsistent experimental results | Instability of this compound under experimental conditions. | - Prepare fresh solutions of this compound immediately before each experiment.- Perform a time-course stability study under your specific experimental conditions to determine the window of compound stability. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).
-
Dilute the this compound stock solution to a final concentration of 100 µM in each of the prepared buffers.
-
Incubate the solutions at a controlled temperature (e.g., 37°C) and protect them from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.
Protocol 2: Evaluation of Stabilizing Excipients
Objective: To assess the effectiveness of antioxidants and cyclodextrins in improving the stability of this compound.
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the optimal buffer solution as determined from Protocol 1.
-
Prepare solutions of the following in the optimal buffer:
-
This compound (100 µM) as a control.
-
This compound (100 µM) with an antioxidant (e.g., 0.1% w/v ascorbic acid).
-
This compound (100 µM) with a complexing agent (e.g., 1% w/v hydroxypropyl-β-cyclodextrin).
-
-
Incubate the solutions under conditions known to cause degradation (e.g., elevated temperature or light exposure).
-
At various time points, analyze the concentration of this compound in each solution by HPLC.
-
Compare the degradation rates of this compound in the presence and absence of the excipients.
Data Presentation
Table 1: Effect of pH on the Stability of this compound at 37°C over 24 hours
| Buffer pH | This compound Remaining (%) after 24h |
| 3.0 | 45.2 |
| 5.0 | 85.7 |
| 7.4 | 92.1 |
| 9.0 | 63.5 |
Table 2: Impact of Stabilizing Excipients on this compound Stability at 37°C and pH 7.4
| Condition | This compound Remaining (%) after 24h |
| Control (no excipients) | 92.1 |
| + 0.1% Ascorbic Acid | 98.5 |
| + 1% HP-β-Cyclodextrin | 97.2 |
Visualizations
References
Technical Support Center: AMG8163 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AMG8163 in in vivo experimental settings. The information is tailored for scientists and drug development professionals to navigate potential challenges during their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel that functions as a polymodal sensor for various stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent compound in chili peppers.[2][3][4] By blocking the TRPV1 channel, this compound can modulate pain signaling, inflammation, and thermoregulation.
Q2: What are the common in vivo models used to evaluate the efficacy of this compound?
A2: Given its mechanism of action, this compound is typically evaluated in in vivo models of:
-
Pain: Particularly inflammatory and neuropathic pain models. A common model is the carrageenan-induced inflammatory pain model, where carrageenan is injected into the paw of a rodent to induce inflammation and hyperalgesia.[5][6][7][8]
-
Inflammation: Models that assess the anti-inflammatory potential of the compound.
-
Thermoregulation: Studies to assess on-target side effects like hyperthermia.[2][9][10]
Q3: What is the most common on-target side effect observed with TRPV1 antagonists like this compound?
A3: A well-documented on-target side effect of many TRPV1 antagonists, including this compound, is hyperthermia, an increase in core body temperature.[2][9][10][11][12][13] This occurs because TRPV1 channels are involved in the body's thermoregulatory processes.[2][9][10]
Q4: How should this compound be formulated for in vivo administration?
A4: For preclinical in vivo studies, small molecule inhibitors like this compound are often formulated in a vehicle that ensures solubility and stability. Common vehicles include a mixture of DMSO and PEG400, or oil-based formulations for subcutaneous administration.[14][15] The specific formulation should be optimized based on the compound's physicochemical properties and the intended route of administration.[16]
Q5: What are the standard routes of administration for this compound in rodent models?
A5: The choice of administration route depends on the experimental goals. Common routes for systemic exposure in rodents include:
-
Oral (PO): Mimics the intended clinical route for many small molecules.[17][18]
-
Intravenous (IV): Provides immediate and complete bioavailability.[17][18][20]
-
Subcutaneous (SC): Can be used for slower, more sustained release.[17][18]
Troubleshooting Guides
Issue 1: Unexpected Hyperthermia or Altered Thermoregulation
Question: We observed a significant increase in the body temperature of our animals after administering this compound. Is this expected, and how can we manage it?
Answer:
Yes, hyperthermia is a known on-target effect of potent TRPV1 antagonists that block the proton activation mode of the channel.[2][9][10][12]
Troubleshooting Steps:
-
Confirm On-Target Effect: If available, test the compound in TRPV1 knockout mice. The absence of a hyperthermic effect in these animals would confirm it is an on-target effect.[13]
-
Dose-Response Relationship: Conduct a dose-response study to determine if the hyperthermic effect is dose-dependent. It may be possible to find a therapeutic window with analgesic or anti-inflammatory effects at doses that produce minimal hyperthermia.
-
Monitor Core Body Temperature: Continuously monitor the core body temperature of the animals using telemetry or rectal probes to understand the onset, peak, and duration of the hyperthermic effect.
-
Control Ambient Temperature: House the animals in a thermoneutral environment to avoid exacerbating the hyperthermic response.
-
Consider Compound Profile: Be aware that the specific pharmacological profile of a TRPV1 antagonist (i.e., its relative potency against different activation modes like protons, heat, and capsaicin) can influence its thermoregulatory effects.[2][9][10]
Quantitative Data Summary: Hyperthermic Effects of TRPV1 Antagonists in Rats
| Compound | Route | Dose (µg/kg) | Maximum Temperature Increase (°C) |
| AMG0347 | i.v. | 50 | ~0.7 |
| AMG 517 | i.v. | Varies | Pronounced Tb rise |
| This compound | i.v. | Varies | Pronounced Tb rise |
Note: Data extracted from preclinical studies. The magnitude of hyperthermia can vary based on experimental conditions.[21]
Issue 2: Lack of Efficacy in a Pain or Inflammation Model
Question: We are not observing the expected analgesic or anti-inflammatory effect of this compound in our in vivo model. What are the potential reasons for this?
Answer:
Several factors could contribute to a lack of efficacy in your in vivo pain or inflammation model.
Troubleshooting Steps:
-
Verify Compound Activity: Ensure the purity and activity of your batch of this compound through in vitro assays before in vivo administration.
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis:
-
Exposure: Measure the plasma and tissue concentrations of this compound to confirm adequate exposure at the target site. Poor bioavailability or rapid metabolism can lead to insufficient target engagement.
-
Target Engagement: If possible, assess a pharmacodynamic biomarker to confirm that this compound is engaging the TRPV1 target in vivo.
-
-
Review Experimental Protocol:
-
Timing of Administration: The timing of drug administration relative to the induction of pain or inflammation is critical. Ensure the compound is administered to achieve peak concentrations during the relevant window of the pathological process.
-
Model Selection: Confirm that the chosen in vivo model is appropriate for evaluating a TRPV1 antagonist. Models with a strong inflammatory component are generally more responsive.
-
Endpoint Measurement: Ensure the endpoints being measured (e.g., paw withdrawal latency, edema) are sensitive enough to detect the effects of the compound.
-
-
Formulation and Administration:
-
Solubility: Poor solubility of the compound in the vehicle can lead to inaccurate dosing. Visually inspect the formulation for any precipitation.
-
Route of Administration: The chosen route of administration may not be optimal for achieving the necessary therapeutic concentrations. Consider alternative routes.
-
Issue 3: High Variability in Experimental Data
Answer:
High variability is a common challenge in in vivo experiments and can be addressed by carefully controlling several factors.
Troubleshooting Steps:
-
Animal Handling and Acclimation:
-
Handling: Ensure all animal handlers use consistent, low-stress techniques, as improper handling can significantly impact animal behavior and physiological responses.[22]
-
Acclimation: Allow sufficient time for animals to acclimate to the facility, housing conditions, and testing rooms before starting the experiment.[23]
-
-
Environmental Controls: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, humidity, noise levels) as these can influence rodent behavior.[23][24]
-
Standardize Procedures:
-
Dosing: Ensure accurate and consistent dosing for all animals.
-
Timing: Perform all procedures, including dosing and measurements, at the same time of day for all animals to minimize the impact of circadian rhythms.[23]
-
-
Animal Characteristics: Use animals of the same strain, sex, and age to reduce biological variability.
-
Experimenter Blinding: Whenever possible, the experimenter conducting the measurements should be blinded to the treatment groups to minimize unconscious bias.
Experimental Protocols
Protocol 1: In Vivo Hyperthermia Assay
Objective: To assess the effect of this compound on the core body temperature of rodents.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimation: Acclimate animals to the experimental room and handling procedures for at least 3 days prior to the study.
-
Temperature Measurement: Measure baseline core body temperature using a rectal probe or telemetry system.
-
Compound Administration: Prepare this compound in a suitable vehicle (e.g., 20% DMSO in 80% PEG400). Administer the compound via the desired route (e.g., i.v., i.p., or p.o.).
-
Post-Dose Monitoring: Measure core body temperature at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after compound administration.
-
Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point. Compare the temperature changes in the this compound-treated groups to the vehicle-treated control group.
Protocol 2: Carrageenan-Induced Paw Edema and Hyperalgesia Model
Objective: To evaluate the anti-inflammatory and analgesic effects of this compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Baseline Measurement: Measure the baseline paw volume using a plethysmometer and the baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source).
-
Compound Administration: Administer this compound or vehicle via the desired route.
-
Induction of Inflammation: 30-60 minutes after compound administration, inject a 1% solution of carrageenan in saline into the plantar surface of the right hind paw.[5][6][8]
-
Post-Induction Measurements:
-
Edema: Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]
-
Hyperalgesia: Measure paw withdrawal latency to the thermal stimulus at the same time points.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume compared to the baseline measurement.
-
Calculate the change in paw withdrawal latency from baseline.
-
Compare the results from the this compound-treated groups to the vehicle-treated control group.
-
Visualizations
Caption: Simplified TRPV1 Signaling Pathway.
Caption: In Vivo Hyperthermia Assay Workflow.
Caption: Carrageenan-Induced Pain Model Workflow.
References
- 1. AMG-8163 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aragen.com [aragen.com]
- 7. Experimental λ-Carrageenan-Induced Inflammatory Pain Model For Testing Novel Analgesics [outsourcedpharma.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.okstate.edu [scholars.okstate.edu]
- 10. Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. researchgate.net [researchgate.net]
- 19. pascal-scc.primo.exlibrisgroup.com [pascal-scc.primo.exlibrisgroup.com]
- 20. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 21. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 23. benchchem.com [benchchem.com]
- 24. bitesizebio.com [bitesizebio.com]
Technical Support Center: AMG8163
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of AMG8163, a potent TRPV1 antagonist.
Disclaimer: Publicly available information on the specific off-target binding profile of this compound is limited. The information provided here is based on the known pharmacology of TRPV1 antagonists as a class. The primary "off-target" concerns discussed in the literature, such as changes in body temperature, are generally considered on-target effects mediated by TRPV1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is activated by various stimuli, including heat, protons (low pH), and capsaicin (B1668287) (the active component of chili peppers). By blocking the TRPV1 channel, this compound inhibits the signaling pathways associated with pain and inflammation.
Q2: We are observing unexpected changes in core body temperature in our animal models after administering this compound. Is this an off-target effect?
Alterations in body temperature (hyperthermia or, less commonly, hypothermia) are well-documented on-target effects of TRPV1 antagonists.[2][3] These thermoregulatory effects are mediated by the modulation of TRPV1 channels in the central and peripheral nervous systems, which are involved in sensing and regulating body temperature.[2][4] Therefore, this is likely not a true off-target effect but rather a consequence of TRPV1 inhibition. The specific thermal response can depend on the species and the specific pharmacological profile of the antagonist.[2][3]
Q3: Can this compound affect other ion channels or receptors?
While comprehensive public screening data for this compound is not available, drug development processes for selective antagonists typically involve extensive off-target screening. For the class of TRPV1 antagonists, some compounds have been noted to have activity at other targets, such as calcium channels or nicotinic receptors, though this is not a general feature of all TRPV1 antagonists.[5] If you observe effects that cannot be explained by TRPV1 antagonism, it is advisable to perform counter-screening against related targets or a broader panel of receptors and kinases.
Q4: What are the key considerations when designing an experiment with this compound?
Due to the potent on-target effects on thermoregulation, it is crucial to monitor the body temperature of animals administered with this compound. For in vitro experiments, ensure that the cell lines used either endogenously express TRPV1 or have been engineered to do so to observe on-target effects. When interpreting results, always consider the potential contribution of TRPV1 inhibition to the observed phenotype.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for this compound in our in vitro assay. | 1. Variability in cell health or passage number. 2. Inconsistent assay conditions (e.g., temperature, incubation time). 3. Degradation of this compound stock solution. 4. Presence of interfering substances in the assay medium. | 1. Use cells within a consistent passage number range and monitor viability. 2. Strictly control all assay parameters. 3. Prepare fresh stock solutions and store them appropriately. 4. Use high-purity reagents and test for potential assay interference. |
| Unexpected cytotoxicity observed in cells treated with this compound. | 1. The cell line may be particularly sensitive to TRPV1 inhibition. 2. High concentrations of the compound or solvent (e.g., DMSO) may be toxic. 3. Potential for an uncharacterized off-target effect in your specific cell line. | 1. Perform a dose-response curve to determine the toxicity threshold. 2. Ensure the final solvent concentration is low and consistent across all wells. 3. Use a structurally unrelated TRPV1 antagonist to see if the effect is reproducible. Consider a broad kinase or receptor screen if the problem persists. |
| Lack of efficacy in an in vivo pain model despite using a published dose. | 1. Poor bioavailability or rapid metabolism of this compound in your specific animal model/strain. 2. The pain model is not dependent on TRPV1 activation. 3. Incorrect route of administration or dosing schedule. | 1. Perform pharmacokinetic studies to determine the exposure of this compound in your model. 2. Confirm the involvement of TRPV1 in your model using a positive control (e.g., a TRPV1 agonist like capsaicin) or by using TRPV1 knockout animals. 3. Review the literature for optimal administration routes and dosing regimens for TRPV1 antagonists in your model. |
On-Target Effects of TRPV1 Antagonists
The following table summarizes the key on-target effects of TRPV1 antagonists that researchers might encounter during their experiments.
| On-Target Effect | Description | Experimental System | Key Considerations |
| Analgesia | Reduction in pain sensation, particularly in response to noxious heat and inflammatory pain. | In vivo pain models (e.g., hot plate, Hargreaves test, CFA-induced inflammation). | The choice of pain model is critical, as the efficacy of TRPV1 antagonists can vary depending on the pain modality. |
| Hyperthermia | An increase in core body temperature.[2] | In vivo studies in various animal models (e.g., rats, mice, dogs) and humans. | Body temperature should be closely monitored in all in vivo experiments. |
| Hypothermia | A decrease in core body temperature, observed with some specific TRPV1 antagonists.[3][6] | In vivo studies in rodents.[3][6] | This effect is less common than hyperthermia but is still an on-target effect related to TRPV1 modulation. |
| Modulation of Tactile Sensitivity | Some studies suggest a role for TRPV1 in modulating tactile hypersensitivity.[5] | In vivo models of neuropathic pain. | This effect may be less robust than the effects on thermal hypersensitivity. |
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay for On-Target Activity
This protocol is designed to measure the ability of this compound to inhibit capsaicin-induced calcium influx in cells expressing TRPV1.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Capsaicin
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Methodology:
-
Cell Plating: Seed the TRPV1-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer. Add Pluronic F-127 to aid in dye solubilization. Remove the cell culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Influx: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence. Inject a solution of capsaicin (at a concentration that elicits a sub-maximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the response against the concentration of this compound to determine the IC50 value.
Protocol 2: General Counter-Screening Protocol (Hypothetical)
This protocol provides a general workflow for assessing the off-target activity of a compound like this compound against a panel of other receptors or kinases.
Materials:
-
This compound
-
A panel of cell lines expressing different receptors or purified kinases for biochemical assays.
-
Appropriate assay reagents for each target (e.g., radioligands for binding assays, ATP and substrate for kinase assays).
-
Detection instrumentation (e.g., scintillation counter, luminescence plate reader).
Methodology:
-
Target Selection: Choose a panel of potential off-targets. This can be based on structural similarity to TRPV1, known cross-reactivities of similar compounds, or a broad, commercially available screening panel.
-
Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) against the selected panel of targets.
-
Hit Identification: Identify any targets where this compound shows significant inhibition (e.g., >50% inhibition in the primary screen).
-
Dose-Response Confirmation: For any identified "hits," perform a full dose-response curve to determine the potency (IC50 or Ki) of this compound at the off-target.
-
Selectivity Analysis: Compare the potency of this compound at the off-target(s) to its on-target potency at TRPV1. A large window (e.g., >100-fold) between on-target and off-target potency generally indicates good selectivity.
Visualizations
Caption: TRPV1 signaling pathway and point of inhibition by this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Logical relationship of on-target versus off-target effects.
References
- 1. Novel Methodology to Identify TRPV1 Antagonists Independent of Capsaicin Activation [ouci.dntb.gov.ua]
- 2. real.mtak.hu [real.mtak.hu]
- 3. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AMG8163 Concentration for HEK293 Cells Expressing hTRPV1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AMG8163, a TRPV1 antagonist, in a HEK293 cell line model stably expressing human TRPV1 (hTRPV1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons (low pH), and chemical ligands like capsaicin (B1668287). As a TRPV1 antagonist, this compound blocks the activation of this channel, thereby inhibiting downstream signaling cascades.[1]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration. A broad range, such as 1 nM to 10 µM, is often a good starting point for novel antagonists. The half-maximal inhibitory concentration (IC50) for similar TRPV1 antagonists can vary, so a wide range will help in identifying the most effective concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
It is recommended to dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain its stability. For experiments, the stock solution should be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your culture medium is consistent across all conditions (including vehicle controls) and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High variability in experimental results.
Potential Cause 1: Inconsistent Cell Health and Density
-
Recommended Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
-
Monitor Cell Confluency: Aim for a cell confluency of 70-80% at the time of the experiment.[2][3] Over-confluent or sparse cultures can respond differently to treatment.
-
Regular Mycoplasma Testing: Mycoplasma contamination can significantly alter cellular responses. Regularly test your cell cultures.
-
Potential Cause 2: Compound Instability or Precipitation
-
Recommended Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect the diluted this compound in the culture medium for any signs of precipitation.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from the frozen stock for each experiment.
-
Solubility Test: If precipitation is suspected, perform a solubility test in your specific culture medium.
-
Issue 2: No observable effect of this compound on capsaicin-induced response.
Potential Cause 1: Suboptimal this compound Concentration
-
Recommended Troubleshooting Steps:
-
Broaden Concentration Range: Test a wider range of this compound concentrations in your dose-response experiment.
-
Increase Pre-incubation Time: The antagonist may require a longer pre-incubation period to effectively block the TRPV1 channel. Try extending the pre-incubation time with this compound before adding the capsaicin stimulus.
-
Potential Cause 2: Low TRPV1 Expression in the Cell Model
-
Recommended Troubleshooting Steps:
-
Verify TRPV1 Expression: Confirm the expression of hTRPV1 in your HEK293 cell line using techniques like Western blot or qPCR.
-
Functional Validation: Ensure your cells exhibit a robust response to a known TRPV1 agonist, like capsaicin, in the absence of any antagonist.
-
Issue 3: Unexpected cytotoxicity observed with this compound treatment.
Potential Cause 1: Off-Target Effects at High Concentrations
-
Recommended Troubleshooting Steps:
-
Determine IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations to determine the concentration at which it becomes cytotoxic.
-
Use Lower Concentrations: If possible, use concentrations of this compound that are well below the cytotoxic threshold for your functional assays.
-
Potential Cause 2: Solvent-Induced Toxicity
-
Recommended Troubleshooting Steps:
-
Check Vehicle Control: Ensure that the vehicle control (e.g., 0.1% DMSO) does not cause significant cell death.
-
Reduce Solvent Concentration: If the vehicle control is toxic, reduce the final concentration of the solvent in your experiments.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Capsaicin-Induced Calcium Influx Assay
| This compound Concentration (nM) | % Inhibition of Calcium Influx (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.5 |
| 1 | 15.2 ± 3.1 |
| 10 | 48.9 ± 4.5 |
| 50 | 75.6 ± 3.8 |
| 100 | 92.3 ± 2.9 |
| 500 | 98.1 ± 1.5 |
| 1000 | 99.2 ± 1.1 |
Table 2: Example Cell Viability Data for this compound
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.1 |
| 1 | 98.7 ± 4.8 |
| 5 | 95.2 ± 5.5 |
| 10 | 90.1 ± 6.2 |
| 25 | 70.3 ± 7.1 |
| 50 | 45.8 ± 8.3 |
| 100 | 15.4 ± 4.9 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Calcium Influx Assay
-
Cell Seeding: Seed HEK293-hTRPV1 cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight under standard conditions (37°C, 5% CO₂).
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in the assay buffer. Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a pre-determined concentration of capsaicin to all wells to stimulate the TRPV1 channel. Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the percentage inhibition of the capsaicin-induced response for each concentration of this compound. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed HEK293-hTRPV1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[4]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Visualizations
References
AMG8163 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the experimental compound AMG8163, a potent TRPV1 antagonist. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel primarily expressed in sensory neurons.[2][3] It is activated by a variety of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin (the active component of chili peppers).[1][4] this compound exerts its effect by blocking the activation of the TRPV1 channel, thereby inhibiting the signaling pathways associated with pain and inflammation.
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used in preclinical research to investigate the role of TRPV1 in various physiological and pathophysiological processes. Common applications include studying its potential as an analgesic in models of inflammatory and neuropathic pain, as well as investigating its effects on conditions where TRPV1 is thought to be dysregulated. Given that TRPV1 antagonists have been associated with hyperthermia, this compound is also used in studies to understand and potentially mitigate this on-target side effect.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[5][6] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[6][7][8] Stock solutions should be stored at -20°C or -80°C to maintain stability. On the day of the experiment, the stock solution should be thawed and diluted to the final working concentration in the assay buffer or cell culture medium.
Q4: What are the key safety precautions to consider when handling this compound?
A4: As with any experimental compound, standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.
Experimental Protocols & Data Presentation
Key Experimental Protocol: In Vitro Calcium Flux Assay
A common method to assess the potency of this compound as a TRPV1 antagonist is to measure its ability to inhibit capsaicin-induced calcium influx in a stable cell line expressing the human TRPV1 receptor, such as HEK293-hTRPV1 cells.[2][3][4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against capsaicin-induced TRPV1 activation.
Materials:
-
HEK293 cell line stably expressing human TRPV1 (HEK293-hTRPV1)[2]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Capsaicin
-
DMSO (vehicle)[5]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[9]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black-walled, clear-bottom microplates
Methodology:
-
Cell Culture: Culture HEK293-hTRPV1 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer) in the dark at 37°C for 45-60 minutes.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of capsaicin at a concentration that elicits a sub-maximal response (e.g., EC80). A vehicle control containing the same final concentration of DMSO as the highest this compound concentration should be included.[6]
-
Antagonist Incubation: After dye loading, wash the cells with assay buffer. Add the different concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Signal Reading: Use a fluorescence plate reader equipped with an automated liquid handling system to add the capsaicin solution to all wells simultaneously. Measure the fluorescence intensity before and after the addition of capsaicin in a kinetic read.
-
Data Analysis: The increase in fluorescence upon capsaicin addition corresponds to calcium influx. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
Quantitative Data Summary
The following tables provide representative quantitative data for TRPV1 modulators in HEK293 cells expressing the receptor. These values can serve as a reference for expected outcomes in similar assays.
Table 1: Representative EC50 Values for TRPV1 Agonists in HEK293-TRPV1 Cells
| Agonist | EC50 (nM) | Assay Type | Reference |
| Capsaicin | 9.1 ± 1.2 | Impedance Spectroscopy | [11] |
| Capsaicin | 900 | Impedance Spectroscopy | [12] |
| Capsaicin | 7.59 ± 6.15 | Patch Clamp | [13] |
Note: The EC50 of capsaicin can vary depending on the specific cell line, expression level of TRPV1, and assay conditions.[14][15]
Table 2: Representative IC50 Values for TRPV1 Antagonists in HEK293-TRPV1 Cells
| Antagonist | IC50 (nM) | Agonist Used | Assay Type | Reference |
| Capsazepine | 74 ± 9 | 100 nM Capsaicin | Not Specified | [11] |
| Capsazepine | 30.7 ± 7.77 | 1 µM Capsaicin | Patch Clamp | [13] |
| SB-366791 | ~6 | Not Specified | Patch Clamp | [4] |
Note: The IC50 of an antagonist is dependent on the concentration of the agonist used.
Troubleshooting Guides
Issue 1: High variability in fluorescence signal between replicate wells.
-
Question: My fluorescence readings for the same experimental condition are highly variable. What could be the cause?
-
Answer:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure thorough mixing of the cell suspension before plating and use a multichannel pipette carefully.
-
Inconsistent Dye Loading: Variations in the volume of dye solution or incubation time can lead to differential dye loading. Ensure consistent liquid handling for all wells.
-
Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, leading to changes in media concentration and cell health. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification during incubation.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the aqueous assay buffer. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower top concentration or a different formulation.
-
Issue 2: No or very low inhibition by this compound.
-
Question: I am not observing the expected inhibitory effect of this compound on capsaicin-induced calcium flux. What should I check?
-
Answer:
-
Compound Potency and Integrity: Verify the integrity of your this compound stock. If possible, use a fresh batch or confirm the activity of a known TRPV1 antagonist as a positive control.
-
Cell Line Health and TRPV1 Expression: Ensure that the HEK293-hTRPV1 cells are healthy and are not beyond their recommended passage number. Confirm the expression and functionality of the TRPV1 receptor by testing a robust response to a known agonist like capsaicin.
-
Assay Conditions: The potency of competitive antagonists can be influenced by the concentration of the agonist. If the capsaicin concentration is too high, it may require a much higher concentration of this compound to see inhibition. Consider performing a full dose-response curve for capsaicin to determine its EC50 and use a concentration around the EC80 for your inhibition assay.
-
Incorrect Incubation Time: The antagonist needs sufficient time to bind to the receptor. Ensure that the pre-incubation time with this compound is adequate.
-
Issue 3: Unexpected increase in fluorescence signal with this compound alone.
-
Question: I am seeing an increase in the fluorescence signal in wells treated with this compound even before adding capsaicin. Why is this happening?
-
Answer:
-
Compound Autoflourescence: Some compounds can fluoresce at the same wavelengths used for the calcium indicator dye. To check for this, run a control plate with your compound dilutions in assay buffer without cells and measure the fluorescence.
-
Cytotoxicity: At high concentrations, this compound might be causing cell death, leading to a loss of membrane integrity and an uncontrolled influx of calcium. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the concentration range at which this compound is not toxic to the cells.[16]
-
Off-Target Effects: Although this compound is reported to be selective, at very high concentrations it could potentially interact with other cellular targets that modulate intracellular calcium levels.
-
Visualizations
Caption: TRPV1 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Calcium Flux Assay.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human TRPV1 Stable Cell Line-HEK293 (CSC-RI0057) - Creative Biogene [creative-biogene.com]
- 3. HEK293-TRPV1 cell line with RFP and Blasticidin marker [gentarget.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative characterization of capsaicin-induced TRPV1 ion channel activation in HEK293 cells by impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sophion.com [sophion.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens [protocols.io]
challenges in working with AMG8163
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG8163, a potent TRPV1 antagonist.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Solutions
| Potential Cause | Recommended Solution |
| Inherent Hydrophobicity: this compound, like many small molecule inhibitors, is likely hydrophobic and has low aqueous solubility. | Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[1] Prepare a high-concentration stock solution of this compound in 100% DMSO. For working solutions, dilute the DMSO stock into your aqueous experimental buffer or media. |
| High Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.[2] | Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell-based assays.[2] Prepare intermediate dilutions of your this compound stock in your assay buffer to achieve the desired final concentration while keeping the DMSO percentage low. Always include a vehicle control (buffer/media with the same final concentration of DMSO) in your experiments. |
| Precipitation upon Dilution: The compound may precipitate out of solution when the DMSO stock is diluted into an aqueous buffer. | Vortexing and Sonication: After diluting the DMSO stock, vortex the solution vigorously. If precipitation persists, brief sonication may help to redissolve the compound. Use of Pluronic F-127: For in vivo injections, a small percentage of a non-ionic surfactant like Pluronic F-127 can help to maintain the solubility of hydrophobic compounds in aqueous vehicles. |
| Incorrect pH of Buffer: The solubility of a compound can be pH-dependent. | pH Optimization: If solubility issues persist, consider testing the solubility of this compound in a small range of physiologically relevant pH values (e.g., 7.2-7.4). |
Issue 2: Inconsistent or Unexpected In Vitro Assay Results
| Potential Cause | Recommended Solution |
| Compound Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your assay. | Use of Low-Binding Plastics: Utilize low-protein-binding microplates and pipette tips. Pre-treatment of Plates: Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. |
| Cell Health and Viability: Poor cell health can lead to variable and unreliable assay results. | Monitor Cell Viability: Regularly assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay. Ensure cells are in the logarithmic growth phase and are not over-confluent. |
| Assay Interference: The compound itself or the vehicle (DMSO) may interfere with the assay readout (e.g., fluorescence). | Run Appropriate Controls: Include controls for vehicle effects and compound autofluorescence. Test the effect of this compound on a negative control cell line that does not express TRPV1. |
| Incomplete Antagonism: The concentration of this compound may not be sufficient to fully antagonize TRPV1 activation. | Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay. |
Issue 3: Hyperthermia Observed in In Vivo Experiments
| Potential Cause | Recommended Solution |
| On-Target Effect of TRPV1 Antagonism: Hyperthermia is a known on-target side effect of TRPV1 antagonists. | Dose Optimization: Use the lowest effective dose of this compound. Titrate the dose to find a balance between the desired therapeutic effect and the hyperthermic side effect. Monitor Core Body Temperature: Continuously monitor the core body temperature of the animals throughout the experiment using a rectal probe or telemetry. |
| Route of Administration: The route and speed of administration can influence the severity of side effects. | Slow Infusion: For intravenous administration, consider a slower infusion rate. Alternative Routes: Explore alternative routes of administration, such as subcutaneous or intraperitoneal injection, which may result in a slower absorption and a less pronounced hyperthermic response. |
| Environmental Temperature: The ambient temperature of the animal facility can exacerbate hyperthermia. | Maintain a Stable and Controlled Environment: House animals in a temperature-controlled room and avoid sudden temperature fluctuations. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: While specific supplier data is unavailable, as a general guideline for a hydrophobic small molecule, this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments due to its ability to dissolve a wide range of hydrophobic compounds. For in vivo studies, a vehicle containing a co-solvent like DMSO and a surfactant such as Pluronic F-127 in saline may be required to maintain solubility upon injection.
Q3: What is a typical starting dose for in vivo experiments in rats?
A3: Based on published research, intravenous administration of this compound in rats has been performed at doses ranging from 64 to 1024 nmol/kg. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and desired endpoint.
Q4: How does this compound work?
A4: this compound is a TRPV1 antagonist. The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons. It is activated by various stimuli, including heat, capsaicin (B1668287) (the active component of chili peppers), and protons (low pH). By blocking the activation of TRPV1, this compound can inhibit the signaling of pain and inflammation.
Q5: What are the expected off-target effects of this compound?
A5: While specific off-target profiling for this compound is not publicly available, researchers should always consider the possibility of off-target effects with any small molecule inhibitor. It is advisable to test the effects of this compound in a TRPV1-knockout or knockdown model to confirm that the observed effects are on-target.
Experimental Protocols
Key Experiment: In Vitro Calcium Imaging Assay to Measure TRPV1 Antagonism
This protocol describes a common method to assess the antagonist activity of this compound on TRPV1 channels expressed in a recombinant cell line (e.g., HEK293 cells stably expressing human TRPV1).
Methodology:
-
Cell Culture: Culture HEK293-hTRPV1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed the cells onto 96-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the this compound stock solution in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer.
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (assay buffer with 0.5% DMSO).
-
-
TRPV1 Activation and Signal Detection:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals.
-
After a baseline reading, inject a TRPV1 agonist (e.g., capsaicin at a final concentration of 100 nM) into each well.
-
Continue recording the fluorescence for several minutes to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (100% activation).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Interpreting Unexpected Results with AMG8163
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with AMG8163, a TRPV1 antagonist.
Frequently Asked Questions (FAQs)
Q1: We observed a significant increase in the body temperature of our animal subjects after administering this compound. Is this an expected on-target effect?
A1: Yes, hyperthermia is a known on-target side effect of many TRPV1 antagonists, including this compound.[1][2][3] This phenomenon is not necessarily an indication of toxicity but rather a pharmacological consequence of blocking the TRPV1 channel, which is involved in thermoregulation.[1][4]
Q2: What is the mechanism behind this compound-induced hyperthermia?
A2: TRPV1 channels, particularly in the abdomen, are tonically activated by protons (low pH).[5][6][7] This tonic activation contributes to the maintenance of normal body temperature. This compound and other similar antagonists can block this proton-mediated activation. This blockade is interpreted by the central nervous system as a sensation of cold, leading to a compensatory increase in body temperature through autonomic cold-defense mechanisms like thermogenesis and vasoconstriction.[5][7]
Q3: Can this compound or other TRPV1 antagonists cause hypothermia instead of hyperthermia?
A3: While less common, some TRPV1 antagonists have been observed to cause hypothermia.[5][7][8] This paradoxical effect is also an on-target phenomenon and depends on the specific pharmacological profile of the compound, particularly how it modulates the different activation modes of the TRPV1 channel (protons, heat, and capsaicin).[2][5] Some compounds can potentiate the proton activation of TRPV1, which can lead to a decrease in body temperature.[5][8]
Q4: Does the hyperthermic effect of this compound indicate that the compound is centrally acting?
A4: Not necessarily. Studies with peripherally restricted TRPV1 antagonists have shown that they can still induce hyperthermia, suggesting that the primary site of action for this effect is outside the central nervous system, likely involving TRPV1-expressing sensory nerves in the abdomen and trunk muscles.[9][10]
Troubleshooting Guide
Issue: Unexpected Magnitude or Duration of Hyperthermia
Possible Cause 1: Dose and Formulation The magnitude and duration of hyperthermia are often dose-dependent and related to the plasma concentration of the drug.[3]
-
Troubleshooting Steps:
-
Review the dosing regimen and formulation to ensure accuracy.
-
Consider performing a dose-response study to characterize the relationship between the this compound dose and the hyperthermic response in your specific model.
-
Analyze the pharmacokinetic profile of your formulation to understand the drug's exposure over time.
-
Possible Cause 2: Species-Specific Differences The thermoregulatory response to TRPV1 antagonists can vary between species. For instance, in rats, the hyperthermic effect is primarily linked to the blockade of the proton activation mode of TRPV1, while in humans, it may also involve the heat activation mode.[6][8]
-
Troubleshooting Steps:
-
Consult literature for data on the effects of TRPV1 antagonists in your chosen animal model.
-
If translating findings to a different species, be mindful of potential differences in TRPV1 pharmacology and thermoregulation.
-
Possible Cause 3: Environmental Conditions Ambient temperature can influence the thermoregulatory response to TRPV1 antagonists.
-
Troubleshooting Steps:
-
Ensure that all experiments are conducted under standardized and controlled ambient temperatures.
-
Record and report the ambient temperature in your experimental protocols.
-
Data on Thermoregulatory Effects of TRPV1 Antagonists
The following table summarizes the thermoregulatory effects observed with different types of TRPV1 antagonists based on their interaction with different activation modes of the TRPV1 channel.
| Antagonist Profile | Interaction with Proton (pH) Activation | Interaction with Capsaicin (B1668287) Activation | Interaction with Heat Activation | Expected Effect on Body Temperature |
| Polymodal (e.g., first-generation) | Potent Blockade | Potent Blockade | Potent Blockade | Hyperthermia[6][8][11] |
| Mode-Selective (e.g., second-generation) | No Effect or Low-Potency Inhibition | Potent Blockade | Variable | Thermally Neutral[6][8][11] |
| Atypical | Potentiation | Potent Blockade | Variable | Hypothermia[5][8] |
Key Experimental Protocols
Protocol 1: Assessment of Body Temperature in Rodents Following this compound Administration
Objective: To measure the effect of this compound on the core body temperature of rodents.
Materials:
-
This compound
-
Vehicle control
-
Rodent subjects (e.g., rats, mice)
-
Temperature transponders or rectal probes
-
Dosing equipment (e.g., gavage needles, syringes)
Methodology:
-
House animals individually and allow them to acclimate to the experimental room for at least 48 hours.
-
Implant temperature transponders subcutaneously or in the abdominal cavity and allow for a recovery period of at least one week. Alternatively, use a rectal probe for temperature measurements.
-
Establish a baseline body temperature by recording measurements for at least 24 hours prior to dosing.
-
Prepare the appropriate formulation of this compound and the vehicle control.
-
Administer this compound or vehicle control to the animals at the desired dose and route (e.g., oral gavage, intraperitoneal injection).
-
Record body temperature at regular intervals (e.g., every 15-30 minutes) for a predetermined period (e.g., 6-24 hours) post-dosing.
-
Analyze the data to determine the peak change in body temperature and the duration of the effect compared to the vehicle control group.
Protocol 2: In Vitro Assessment of this compound Activity on Different TRPV1 Activation Modes
Objective: To determine the potency of this compound in blocking TRPV1 activation by different stimuli (capsaicin, low pH, heat).
Materials:
-
Cell line expressing recombinant TRPV1 (e.g., HEK293-TRPV1)
-
This compound
-
Capsaicin
-
Acidic buffer (e.g., pH 5.5)
-
Calcium indicator dye (e.g., Fura-2, Fluo-4)
-
Plate reader with fluorescence measurement capabilities and temperature control
Methodology:
-
Plate the TRPV1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period.
-
Capsaicin Activation: Add a fixed concentration of capsaicin to the wells and measure the resulting change in intracellular calcium concentration using the plate reader.
-
Proton Activation: Replace the media with an acidic buffer and measure the calcium influx.
-
Heat Activation: Increase the temperature of the plate reader to a level that activates TRPV1 (e.g., >42°C) and measure the calcium response.
-
Calculate the IC50 values for this compound against each activation mode to determine its pharmacological profile.
Visualizations
Caption: Troubleshooting workflow for unexpected hyperthermia.
Caption: Signaling pathway of this compound-induced hyperthermia.
References
- 1. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 2. TRPV1 ligands with hyperthermic, hypothermic and no temperature effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.okstate.edu [scholars.okstate.edu]
- 7. real.mtak.hu [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 11. Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AMG8163 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the TRPV1 antagonist, AMG8163. The following information is intended to assist in the optimization of dose-response curve experiments to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor is a non-selective cation channel that is activated by various stimuli, including heat, protons (low pH), and chemical ligands like capsaicin (B1668287).[1][2] By blocking the activation of TRPV1, this compound can modulate downstream signaling pathways involved in pain and inflammation.
Q2: What are the key parameters to derive from an this compound dose-response curve?
A2: The primary parameters to determine from a dose-response curve are:
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound that produces 50% of the maximal inhibitory response.
-
Emax (Maximal effect): The maximum inhibitory effect achievable with this compound.
-
Hill Slope: Describes the steepness of the curve. A Hill slope of -1.0 suggests a standard binding interaction.
Q3: What is a typical cell-based assay to determine the dose-response of this compound?
A3: A common method is a functional assay using a cell line endogenously expressing or overexpressing the TRPV1 receptor. The assay typically involves stimulating the cells with a TRPV1 agonist (e.g., capsaicin) in the presence of varying concentrations of this compound. The response is often measured as a change in intracellular calcium concentration using a fluorescent calcium indicator.
Q4: How many replicates should be used for a reliable dose-response curve?
A4: It is recommended to use at least three technical replicates for each concentration of this compound to ensure the reliability of the data and to calculate standard deviations. Performing the entire experiment on at least three separate occasions (biological replicates) is crucial for assessing the reproducibility of the results.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Flat or Noisy Dose-Response Curve | 1. Inactive this compound compound.2. Low expression of TRPV1 in the cell line.3. Suboptimal assay conditions (e.g., incubation time, temperature).4. Issues with detection reagents. | 1. Verify the integrity and concentration of the this compound stock solution. Prepare fresh dilutions.2. Confirm TRPV1 expression using qPCR or Western blot. Consider using a cell line with higher expression.3. Optimize assay parameters. Perform a time-course experiment to find the optimal incubation time.4. Check the expiration dates and storage conditions of all reagents. Prepare fresh reagents. |
| High Background Signal | 1. Non-specific binding of this compound.2. Autofluorescence of the compound or plate.3. Cellular stress or contamination. | 1. Include appropriate controls, such as cells not expressing TRPV1.2. Measure the fluorescence of this compound alone at the concentrations used. Use low-autofluorescence plates.3. Inspect cells for signs of contamination. Ensure cells are healthy and not over-confluent. |
| High Variability Between Replicates | 1. Inaccurate pipetting.2. Uneven cell seeding.3. Edge effects in the microplate. | 1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions.2. Gently mix the cell suspension before and during plating to ensure a uniform cell density.3. Avoid using the outermost wells of the plate, or fill them with sterile media or PBS to maintain humidity. |
| Non-Sigmoidal Dose-Response Curve | 1. Incorrect concentration range of this compound.2. Compound instability or precipitation at high concentrations.3. Complex biological response (e.g., off-target effects). | 1. Expand the concentration range to ensure the full curve (baseline and maximal effect) is captured.2. Check the solubility of this compound in the assay buffer. Visually inspect for precipitates.3. Investigate potential off-target effects at higher concentrations. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Calcium Flux Assay
| This compound Concentration (nM) | % Inhibition (Mean) | Standard Deviation |
| 0.1 | 2.5 | 1.2 |
| 1 | 15.8 | 3.5 |
| 10 | 48.2 | 4.1 |
| 100 | 85.1 | 2.8 |
| 1000 | 98.9 | 1.5 |
| 10000 | 99.5 | 1.1 |
Table 2: Summary of Key Parameters from Dose-Response Curve Analysis
| Parameter | Value |
| IC50 | 12.5 nM |
| Emax | 99.8% |
| Hill Slope | -1.1 |
| R² of Curve Fit | 0.995 |
Experimental Protocols
Protocol: In Vitro Dose-Response of this compound using a Calcium Flux Assay
1. Cell Culture and Plating: a. Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic. b. Harvest cells at 80-90% confluency. c. Seed cells in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well. d. Incubate the plate at 37°C and 5% CO2 for 24 hours.
2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.
3. Calcium Indicator Loading: a. Prepare a loading solution of a fluorescent calcium indicator (e.g., Fluo-4 AM) in assay buffer. b. Remove the culture medium from the cell plate and add the loading solution to each well. c. Incubate the plate at 37°C for 60 minutes, protected from light. d. Wash the cells twice with assay buffer.
4. Dose-Response Assay: a. Add the prepared dilutions of this compound to the respective wells. b. Incubate the plate at room temperature for 20 minutes. c. Prepare a stock solution of a TRPV1 agonist (e.g., capsaicin) in assay buffer at a concentration that elicits a maximal response (e.g., 1 µM). d. Place the plate in a fluorescence plate reader equipped with an automated injection system. e. Record a baseline fluorescence reading for 10-20 seconds. f. Inject the capsaicin solution into the wells and continue to record the fluorescence for 2-3 minutes.
5. Data Analysis: a. Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Normalize the data by setting the response in the absence of this compound as 0% inhibition and the response in the absence of the agonist as 100% inhibition. c. Plot the % inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50, Emax, and Hill slope.
Mandatory Visualizations
Caption: Simplified signaling pathway of the TRPV1 receptor and the inhibitory action of this compound.
References
Technical Support Center: Minimizing AMG8163-Associated Toxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing potential cytotoxic effects of the TRPV1 antagonist AMG8163 in cell-based assays. The following information, including troubleshooting guides and frequently asked questions (FAQs), is designed to address specific issues that may be encountered during experimentation.
Disclaimer: Publicly available information on the specific in vitro cytotoxicity of this compound is limited. Therefore, this guide utilizes data from a closely related compound, AMG-9810 , a potent and selective TRPV1 antagonist also developed by Amgen, to provide representative data and guidance. Researchers should use this information as a starting point and perform their own validation for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor. TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat, protons (low pH), and certain chemical compounds like capsaicin.[1] By blocking the activation of TRPV1, this compound is investigated for its potential analgesic properties.
Q2: What are the potential causes of cytotoxicity observed with TRPV1 antagonists in cell-based assays?
A2: While the intended effect of this compound is to block TRPV1, cytotoxicity in cell-based assays can arise from several factors:
-
Off-target effects: The compound may interact with other cellular targets, leading to unintended biological consequences and cell death.
-
Compound solubility: Poor solubility of the compound in cell culture media can lead to the formation of precipitates, which can be directly toxic to cells or interfere with assay readouts.
-
Mitochondrial dysfunction: Some compounds can impair mitochondrial function, leading to a decrease in cellular energy production and the initiation of apoptotic pathways.
-
Induction of oxidative stress: The compound or its metabolites may lead to the overproduction of reactive oxygen species (ROS), causing cellular damage.
-
High concentrations: Even compounds with good safety profiles can induce cytotoxicity at high concentrations due to overwhelming cellular defense mechanisms.
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A3: Several standard cell viability assays can be used to quantify the cytotoxic effects of this compound. These include:
-
MTT Assay: Measures the metabolic activity of cells by assessing the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
MTS Assay: Similar to the MTT assay, but the formazan product is soluble in the cell culture medium, simplifying the protocol.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of necrosis.
-
Cell Counting with Trypan Blue: A simple method to differentiate between viable (unstained) and non-viable (blue-stained) cells based on membrane integrity.
It is recommended to use at least two different cytotoxicity assays based on different cellular mechanisms to obtain a comprehensive understanding of the compound's effect.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal or false positives in cytotoxicity assay | - Compound precipitation interfering with assay readout.- Direct chemical reaction of the compound with the assay reagents. | - Visually inspect wells for precipitation under a microscope.- Test the compound in a cell-free system with the assay reagents to check for direct interference.- Optimize the solvent concentration (e.g., DMSO) to improve compound solubility, keeping it below 0.5%. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Differences in compound preparation and dilution.- Cell health and passage number. | - Ensure consistent cell seeding density and even distribution in the wells.- Prepare fresh stock solutions of the compound for each experiment and use a consistent dilution scheme.- Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase before treatment. |
| Observed cytotoxicity at expected non-toxic concentrations | - Poor solubility leading to aggregate formation and non-specific toxicity.- Off-target effects in the specific cell line used.- Contamination of cell culture. | - Improve compound solubility by optimizing the vehicle or using a different formulation (see Q4 in FAQs).- Characterize the expression of TRPV1 in your cell line. If the cell line does not express TRPV1, any observed effect is likely off-target.- Regularly test for mycoplasma and other contaminants. |
| No observed effect at expected toxic concentrations | - The cell line may be resistant to the compound's effects.- Insufficient incubation time.- Degradation of the compound in the culture medium. | - Use a positive control known to induce cytotoxicity in your cell line to validate the assay.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.- Assess the stability of the compound in your cell culture medium over the course of the experiment. |
Data on TRPV1 Antagonist Cytotoxicity (AMG-9810 as a surrogate)
The following tables summarize the in vitro effects of the TRPV1 antagonist AMG-9810 on human epidermal keratinocytes (HEKn) and HaCaT cells, as reported in the literature. This data can serve as a reference for designing experiments with this compound.
Table 1: Effect of AMG-9810 on Cell Proliferation (MTT Assay) [1]
| Cell Line | Concentration (µM) | 24h (% of Vehicle Control) | 48h (% of Vehicle Control) | 72h (% of Vehicle Control) |
| HEKn | 0.1 | ~110% | ~100% | ~100% |
| 1 | ~100% | ~100% | ~100% | |
| 10 | ~100% | ~100% | ~80% | |
| HaCaT | 0.1 | ~100% | ~100% | ~100% |
| 1 | ~100% | ~100% | ~100% | |
| 10 | ~100% | ~90% | ~70% |
Table 2: Cytotoxicity of AMG-9810 (LDH Release Assay) [1]
| Cell Line | Concentration (µM) | 24h (% of Positive Control) | 48h (% of Positive Control) | 72h (% of Positive Control) |
| HEKn | 10 | ~15% | Not significant | Not significant |
| 20 | ~25% | Not significant | Not significant |
Note: The positive control for cytotoxicity was Triton X-100.
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with solvent only) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
LDH Cytotoxicity Assay
This protocol outlines the general steps for an LDH release assay. It is important to follow the specific instructions provided with the commercial kit being used.
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Include a positive control for maximum LDH release by treating some wells with a lysis buffer provided in the kit for about 45 minutes before the assay.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) with a reference wavelength (e.g., 650 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100
-
Visualizations
TRPV1 Signaling Pathway
Caption: Simplified signaling pathway of the TRPV1 channel and the inhibitory action of this compound.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: A general workflow for assessing and troubleshooting compound-induced cytotoxicity in cell-based assays.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A decision-making diagram for troubleshooting unexpected cytotoxicity in cell-based assays.
References
Technical Support Center: AMG8163 Vehicle Control Selection
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the TRPV1 antagonist, AMG8163. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on vehicle control selection and formulation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound formulation appears cloudy or has precipitated. What are the likely causes and how can I resolve this?
A1: Precipitation or cloudiness in your this compound formulation is a strong indicator of poor solubility in the chosen vehicle. Like other structurally related TRPV1 antagonists such as AMG 517, this compound is likely to have low aqueous solubility. This can lead to inaccurate dosing, reduced bioavailability, and inconsistent experimental results.
Troubleshooting Steps:
-
Optimize Your Formulation: For compounds with low aqueous solubility, a multi-component vehicle is often necessary. Consider the strategies outlined in the table below.
-
Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.
Q2: What is a suitable starting point for a vehicle control for in vivo studies with this compound?
A2: While the exact vehicle composition can depend on the route of administration and desired concentration, a common strategy for poorly soluble compounds is to use a mixture of solvents and/or surfactants. Based on practices for similar compounds, a vehicle system for oral gavage could consist of:
-
A primary solvent: Such as polyethylene (B3416737) glycol (e.g., PEG400) or dimethyl sulfoxide (B87167) (DMSO).
-
A surfactant/emulsifier: Such as Tween® 80 or Cremophor® EL to improve suspension and prevent precipitation.
-
An aqueous component: Saline or phosphate-buffered saline (PBS) to bring the formulation to the final volume.
It is crucial to test the final formulation for stability and homogeneity before administration. Always prepare the vehicle control using the identical composition and preparation method as the this compound formulation, omitting only the active compound.
Q3: I am observing hyperthermia in my animal models after this compound administration. Is this expected and how can I manage it?
A3: Yes, hyperthermia is a known on-target side effect of many TRPV1 antagonists, including this compound.[1] This is believed to be caused by the blockade of the proton-activation mode of the TRPV1 channel.
Management and Considerations:
-
Dose-Response Relationship: The hyperthermic effect is often dose-dependent. Consider conducting a dose-response study to identify a therapeutic window with acceptable levels of hyperthermia.
-
Acclimatization and Baseline Monitoring: Ensure animals are properly acclimatized to the experimental conditions. Monitor baseline body temperature before administration to accurately assess the change induced by the compound.
-
Control for Environmental Temperature: The ambient temperature can influence the magnitude of the hyperthermic response. Maintain a consistent and controlled environmental temperature throughout the experiment.
-
Consider the Vehicle: While the primary cause is the pharmacological action of this compound, ensure the vehicle itself does not induce any changes in body temperature.
Data Presentation
Table 1: Formulation Strategies for Poorly Soluble Compounds like this compound
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., PEG400, DMSO, ethanol) to dissolve the compound before dilution in an aqueous buffer. | Simple to prepare; can significantly increase solubility. | High concentrations of organic solvents can be toxic; may cause irritation at the site of administration. |
| Surfactants | Using non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that encapsulate the hydrophobic compound. | Can improve both solubility and stability; may enhance absorption. | Can have their own biological effects; may cause hypersensitivity reactions in some cases. |
| Cyclodextrins | Using cyclic oligosaccharides (e.g., HP-β-CD) to form inclusion complexes with the drug molecule, increasing its aqueous solubility. | Generally well-tolerated; can improve stability. | Can be expensive; potential for nephrotoxicity at high doses with some cyclodextrins. |
| Suspensions | Milling the compound to a fine powder and suspending it in a vehicle containing a suspending agent (e.g., methylcellulose, carboxymethylcellulose). | Suitable for high doses of insoluble compounds. | Risk of non-uniform dosing if not properly homogenized; lower bioavailability compared to solutions. |
Experimental Protocols
Protocol 1: General Protocol for Oral Formulation Preparation of a Poorly Soluble Compound like this compound
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Solubilization: In a suitable container, add a small volume of the primary organic solvent (e.g., DMSO or PEG400) and vortex or sonicate until the compound is fully dissolved.
-
Addition of Surfactant (if applicable): Add the required amount of surfactant (e.g., Tween® 80) and mix thoroughly.
-
Aqueous Dilution: Gradually add the aqueous component (e.g., saline or PBS) to the organic mixture while continuously stirring or vortexing to prevent precipitation.
-
Final Volume Adjustment: Bring the formulation to the final desired volume with the aqueous component.
-
Homogeneity Check: Visually inspect the final formulation for any signs of precipitation or phase separation. If it is a suspension, ensure it is uniform upon shaking.
-
Vehicle Control Preparation: Prepare the vehicle control by following the exact same steps, but omitting the this compound.
Note: The specific percentages of each component will need to be optimized for your target concentration of this compound. It is recommended to start with low percentages of organic solvents and surfactants and increase as needed to achieve a stable formulation.
Visualizations
Caption: Mechanism of action of this compound as a TRPV1 antagonist.
Caption: Logical workflow for selecting an appropriate vehicle for this compound.
References
Technical Support Center: Overcoming Resistance to Sotorasib (AMG 510) in KRAS G12C-Mutated Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with sotorasib (B605408) (AMG 510), a targeted inhibitor of KRAS G12C.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments involving sotorasib.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Sotorasib Efficacy in Cell Lines Over Time | Development of acquired resistance through genetic or non-genetic mechanisms. | 1. Sequence KRAS: Check for secondary mutations in the KRAS gene that may interfere with sotorasib binding.2. Assess Bypass Pathways: Use western blotting or phospho-RTK arrays to check for upregulation of alternative signaling pathways (e.g., EGFR, MET, HER2, FGFR).3. Evaluate Phenotypic Changes: Examine cells for morphological changes consistent with Epithelial-to-Mesenchymal Transition (EMT).4. Test Combination Therapies: Based on the findings, test sotorasib in combination with inhibitors of the identified bypass pathway (e.g., EGFR inhibitors, MET inhibitors). |
| Primary (Intrinsic) Resistance to Sotorasib in a KRAS G12C Model | Pre-existing co-mutations in tumor suppressor genes or oncogenes that confer immediate resistance. | 1. Genomic Profiling: Perform comprehensive genomic sequencing to identify co-occurring alterations (e.g., in TP53, STK11, KEAP1).2. Pathway Analysis: Investigate baseline activation of parallel signaling pathways that may bypass KRAS G12C inhibition.3. Explore Combination Treatments: Consider combining sotorasib with agents targeting these alternative pathways from the start of the experiment. |
| Tumor Regrowth in Xenograft Models After Initial Response to Sotorasib | Acquired resistance in the tumor. | 1. Biopsy and Analyze Tumors: Collect tissue from relapsed tumors to analyze for mechanisms of resistance as described for cell lines.2. Test Combination Therapies In Vivo: Treat a new cohort of tumor-bearing animals with sotorasib in combination with a second agent targeting the identified resistance mechanism.3. Consider Dose Escalation: If KRAS G12C amplification is detected, a dose re-escalation strategy may be explored to potentially overcome this resistance mechanism.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to sotorasib?
A1: Acquired resistance to sotorasib is multifactorial and can be broadly categorized into on-target and off-target mechanisms.[2][3]
-
On-target resistance typically involves secondary mutations in the KRAS gene itself, which can prevent the binding of sotorasib.
-
Off-target resistance is more common and involves the activation of bypass signaling pathways that allow cancer cells to circumvent their dependency on KRAS G12C signaling.[2][4] Key bypass mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification or mutations in genes like EGFR, MET, and ERBB2 (HER2) can lead to the reactivation of downstream signaling.[5][6][7]
-
Activation of Downstream Effectors: Mutations in genes downstream of KRAS, such as BRAF, NRAS, and PIK3CA, can also confer resistance.[2][4][8]
-
Histologic Transformation: A shift from an epithelial to a mesenchymal phenotype (EMT) can reduce dependence on the KRAS pathway.[2][4]
-
Q2: What are the most promising combination strategies to overcome sotorasib resistance?
A2: Several combination strategies are being investigated to enhance the efficacy of sotorasib and overcome resistance. The choice of combination often depends on the specific resistance mechanism.
-
SHP2 Inhibitors: Combining sotorasib with a SHP2 inhibitor can overcome resistance mediated by HER2 gain.[5]
-
EGFR Inhibitors: In colorectal cancer models, combining sotorasib with an EGFR inhibitor like panitumumab has shown promise.[6][9]
-
Chemotherapy: The combination of sotorasib with docetaxel (B913) has been shown to overcome resistance in some cases of non-small cell lung cancer (NSCLC).[10]
-
Other Targeted Therapies: Combinations with MEK inhibitors or PI3K inhibitors are also being explored to vertically block the MAPK and PI3K signaling pathways.[11]
Q3: What is the expected efficacy of sotorasib as a monotherapy in preclinical and clinical settings?
A3: The efficacy of sotorasib monotherapy can vary depending on the cancer type and the specific model. In the CodeBreaK 100 clinical trial for patients with previously treated KRAS p.G12C-mutated advanced NSCLC, sotorasib demonstrated an objective response rate (ORR) of 37.1% to 41% and a median progression-free survival (PFS) of 6.3 to 6.8 months.[7][10][11] In colorectal cancer (CRC), the response rates to monotherapy are lower, with an ORR of around 12%.[7]
Quantitative Data Summary
The following tables summarize key efficacy data for sotorasib from clinical trials.
Table 1: Sotorasib Monotherapy Efficacy in the CodeBreaK100 Trial
| Cancer Type | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Non-Small Cell Lung Cancer (NSCLC) | 174 | 41%[7] | 6.3 months[7][11] |
| Colorectal Cancer (CRC) | 91 | 12%[7] | 4.2 months[7] |
Table 2: Acquired Genomic Alterations at Progression on Sotorasib Monotherapy (CodeBreaK100)
| NSCLC (N=67) | CRC (N=45) | |
| Patients with ≥1 Acquired Genomic Alteration | 28%[7] | 73%[7] |
| Most Prevalent Pathway of Resistance | RTK Pathway (24%)[7] | RTK Pathway (27%)[7] |
| Secondary RAS Alterations | 3%[7] | 16%[7] |
Experimental Protocols
Below are generalized methodologies for key experiments used to study sotorasib resistance.
1. Generation of Sotorasib-Resistant Cell Lines
-
Objective: To develop cell line models of acquired resistance to sotorasib.
-
Methodology:
-
Culture a KRAS G12C-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2) in standard growth medium.
-
Treat the cells with sotorasib at a concentration equivalent to the IC50.
-
Continuously culture the cells in the presence of the drug, gradually increasing the concentration as the cells become more resistant.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significantly resistant population is established (e.g., >10-fold increase in IC50), isolate single-cell clones for further characterization.
-
2. Analysis of Bypass Signaling Pathway Activation
-
Objective: To identify the activation of alternative signaling pathways that may be compensating for KRAS G12C inhibition.
-
Methodology (Western Blot):
-
Lyse sotorasib-sensitive and resistant cells.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key phosphorylated and total proteins in relevant signaling pathways (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK).
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Compare the levels of phosphorylated proteins between sensitive and resistant cells to identify upregulated pathways.
-
3. In Vivo Xenograft Studies for Resistance
-
Objective: To evaluate the efficacy of sotorasib and combination therapies in an in vivo setting and to study mechanisms of acquired resistance.
-
Methodology:
-
Implant KRAS G12C-mutant cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, sotorasib, combination therapy).
-
Administer treatments as per the desired schedule and dose.
-
Measure tumor volume regularly using calipers.
-
Monitor for tumor regression and eventual regrowth.
-
Upon tumor progression, collect tumor tissue for genomic and proteomic analysis to identify resistance mechanisms.
-
Visualizations
Diagram 1: Simplified KRAS Signaling Pathway and Sotorasib Inhibition
Caption: Sotorasib inhibits the active KRAS G12C protein.
Diagram 2: Mechanisms of Acquired Resistance to Sotorasib
Caption: On- and off-target mechanisms of sotorasib resistance.
Diagram 3: Experimental Workflow to Identify Sotorasib Resistance
References
- 1. Overcoming amplification-mediated resistance to sotorasib by dose re-escalation in KRAS G12C mutant NSCLC: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mskcc.org [mskcc.org]
- 4. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TRPV1 Antagonists: AMG8163 in Focus
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and neurogenic inflammation, has been a focal point for the development of novel analgesics. This guide provides an objective comparison of AMG8163, a potent TRPV1 antagonist, with other well-characterized antagonists: capsazepine (B1668289), JNJ-17203212, and BCTC. The comparison is supported by available preclinical data on potency, selectivity, and in vivo efficacy.
Overview of Compared TRPV1 Antagonists
This compound is a highly potent TRPV1 antagonist that blocks the channel's activation by all known modes: capsaicin, heat, and acid. This comprehensive blockade has been a key feature of its development profile.
Capsazepine is one of the earliest synthetic competitive antagonists of TRPV1. While it has been instrumental in the initial research of TRPV1 function, its relatively lower potency and species-specific effects have limited its clinical development.
JNJ-17203212 is a potent and selective TRPV1 antagonist that has demonstrated efficacy in various preclinical models of pain and cough. Its development has provided valuable insights into the therapeutic potential of TRPV1 antagonism.
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) is another potent and orally bioavailable TRPV1 antagonist. Notably, it also exhibits activity at the TRPM8 channel, a receptor involved in cold sensation.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data available for each antagonist, facilitating a direct comparison of their pharmacological profiles.
Table 1: In Vitro Potency of TRPV1 Antagonists
| Compound | Target | Agonist/Stimulus | Potency (IC50/Ki) | Species | Reference(s) |
| This compound | TRPV1 | All modes (Capsaicin, Heat, Acid) | ≤1.5 nM (IC50) | Not Specified | [1] |
| Capsazepine | TRPV1 | Capsaicin | 562 nM (IC50) | Rat | [2][3] |
| Resiniferatoxin (RTX) | 220 nM (Kd) | Rat | |||
| JNJ-17203212 | TRPV1 | Capsaicin | 58 nM (IC50) | Guinea Pig | |
| pH | 470 nM (IC50) | Guinea Pig | |||
| TRPV1 | Not Specified | 72 nM (Ki) | Guinea Pig | ||
| TRPV1 | Capsaicin | 102 nM (IC50) | Rat | [4][5] | |
| TRPV1 | Not Specified | pKi: 6.5 (Rat), 7.1 (Guinea Pig), 7.3 (Human) | Rat, Guinea Pig, Human | [6][7] | |
| BCTC | TRPV1 | Capsaicin | 35 nM (IC50) | Rat | [8] |
| TRPV1 | Acid | 6 nM (IC50) | Rat | [8] |
Table 2: Selectivity Profile of TRPV1 Antagonists
| Compound | Off-Target | Potency (IC50) | Reference(s) |
| This compound | Data not available | Data not available | |
| Capsazepine | TRPM8 | 18 µM | [9][10] |
| JNJ-17203212 | Broad panel screening at 1 µM showed selectivity, specific data not available | Data not available | |
| BCTC | TRPM8 | 0.8 µM | [8] |
Table 3: In Vivo Efficacy of TRPV1 Antagonists in Preclinical Pain Models
| Compound | Animal Model | Pain Type | Effective Dose (ED50 or effective range) | Route of Administration | Reference(s) |
| This compound | Rat | Hyperthermia Induction | 64–1024 nmol/kg | Intravenous | |
| Capsazepine | Guinea Pig (FCA model) | Inflammatory | 3-30 mg/kg | Subcutaneous | [11] |
| Guinea Pig (Partial Sciatic Nerve Ligation) | Neuropathic | 1-30 mg/kg | Subcutaneous | [11] | |
| JNJ-17203212 | Mouse (Bone Cancer) | Neuropathic/Inflammatory | 30 mg/kg (attenuated flinching by ~50%) | Subcutaneous | [12][13] |
| Rat (Migraine model) | Neuropathic | 0.3 mg/kg | Intravenous | [4] | |
| Rat (Colonic Hypersensitivity) | Visceral | 30 mg/kg | Oral | [14][15] | |
| BCTC | Rat | Inflammatory & Neuropathic | 1-30 mg/kg | Oral | [8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the TRPV1 signaling pathway and a typical workflow for evaluating TRPV1 antagonists.
Figure 1. Simplified TRPV1 signaling pathway and points of antagonist intervention.
Figure 2. General experimental workflow for the evaluation of novel TRPV1 antagonists.
Figure 3. Logical comparison of key features of the four TRPV1 antagonists.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summaries of standard protocols used in the evaluation of TRPV1 antagonists.
Calcium Influx Assay in HEK293 Cells
This assay is a primary high-throughput screening method to assess the potency of TRPV1 antagonists.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow for dye uptake.
-
Compound Addition: The antagonist compounds at various concentrations are added to the wells and pre-incubated for a specific duration.
-
Agonist Stimulation: A known TRPV1 agonist (e.g., capsaicin) is added to the wells to stimulate calcium influx through the TRPV1 channels.
-
Signal Detection: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity and is considered the gold standard for characterizing ion channel modulators.
-
Cell Preparation: HEK293 cells expressing TRPV1 are prepared on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution.
-
Giga-seal Formation: The pipette is brought into contact with a cell, and a high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Currents are elicited by applying a TRPV1 agonist or other stimuli (e.g., heat ramp). The antagonist is perfused into the chamber to measure its inhibitory effect on the evoked currents.
-
Data Analysis: The amplitude of the current before and after antagonist application is measured to determine the percentage of inhibition and to calculate the IC50.
Carrageenan-Induced Paw Edema Model
This is a widely used animal model of acute inflammation to assess the anti-inflammatory and analgesic effects of test compounds.
-
Animal Acclimation: Rodents (typically rats or mice) are acclimated to the testing environment.
-
Baseline Measurement: The baseline paw volume or thickness is measured using a plethysmometer or calipers.
-
Compound Administration: The test antagonist (e.g., this compound) or vehicle is administered via the desired route (e.g., oral, intraperitoneal).
-
Induction of Inflammation: After a predetermined time, a solution of carrageenan (e.g., 1% in saline) is injected into the plantar surface of the hind paw.
-
Post-Induction Measurements: Paw volume or thickness is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage of inhibition of edema by the test compound is determined by comparing the treated group with the vehicle group. Pain-related behaviors, such as thermal or mechanical hyperalgesia, can also be assessed.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a more persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Animal Acclimation: Rodents are acclimated to the experimental setup.
-
Baseline Nociceptive Thresholds: Baseline responses to thermal (e.g., Hargreaves test) and mechanical (e.g., von Frey filaments) stimuli are measured.
-
Induction of Inflammation: A single intraplantar injection of CFA is administered to one hind paw.
-
Development of Hyperalgesia: Animals are monitored over several days for the development of thermal hyperalgesia and mechanical allodynia.
-
Compound Administration: Once a stable hyperalgesic state is established, the TRPV1 antagonist or vehicle is administered.
-
Post-Treatment Nociceptive Testing: Nociceptive thresholds are re-evaluated at different time points after drug administration.
-
Data Analysis: The reversal of hyperalgesia or allodynia is quantified by comparing the post-drug thresholds to the pre-drug (hyperalgesic) baseline. ED50 values can be determined from dose-response studies.
Conclusion
This compound stands out as a highly potent TRPV1 antagonist, demonstrating pan-modal inhibition. Its preclinical profile suggests a strong candidate for conditions driven by TRPV1 activation. However, a comprehensive public dataset on its selectivity and in vivo efficacy in various pain models would be beneficial for a more complete comparative assessment against other antagonists like JNJ-17203212 and BCTC, which have more extensive publicly available data. Capsazepine, while historically important, is generally less potent and exhibits species-dependent effects. The choice of a TRPV1 antagonist for research or development will depend on the specific requirements of the study, including the desired potency, selectivity profile, and the targeted in vivo model. A significant on-target side effect for many TRPV1 antagonists, including this compound, is hyperthermia, a factor that requires careful consideration in clinical development.
References
- 1. criver.com [criver.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ-17203212 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 7. JNJ 17203212 | Tocris Bioscience 3361 product information [labome.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The VR1 antagonist capsazepine reverses mechanical hyperalgesia in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A novel TRPV1 receptor antagonist JNJ-17203212 attenuates colonic hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Portico [access.portico.org]
Validation of AMG8163 as a Selective TRPV1 Blocker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways, has emerged as a significant target for the development of novel analgesics. This guide provides a comparative analysis of AMG8163, a potent TRPV1 antagonist, alongside other notable TRPV1 blockers. The objective is to offer a clear, data-driven validation of this compound's performance and selectivity, supported by detailed experimental protocols.
Comparative Potency and Selectivity of TRPV1 Antagonists
The efficacy of a TRPV1 antagonist is determined by its ability to inhibit channel activation by various stimuli, including capsaicin (B1668287), heat, and protons (acidic pH). The following table summarizes the in vitro potency of this compound and other well-characterized TRPV1 blockers against these activation modes.
| Compound | Capsaicin IC50 (nM) | Proton (Acid) IC50 (nM) | Heat IC50 (nM) | Selectivity Profile |
| This compound | ≤1.5 | ≤1.5 | ≤1.5 | Potent, polymodal antagonist. Specific selectivity data against other TRP channels is not extensively published. |
| AMG 517 | 0.62 - 0.9 | 0.62 - 0.76 | 1.3 | Highly selective for TRPV1. IC50 >20 µM for TRPV2, TRPV3, TRPV4, TRPA1, and TRPM8.[1][2] |
| BCTC | 35 | 6.0 | Not Reported | Potent TRPV1 antagonist.[3][4][5][6] Also reported to be an antagonist of TRPM8.[6] |
| Capsazepine | 562 | Inactive | Not Reported | Competitive antagonist of capsaicin activation.[7][8][9][10] Does not block proton-mediated activation.[11] Also shows activity at other non-TRPV1 targets.[9] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.
Signaling Pathways and Experimental Validation
Understanding the mechanism of action and the methods used for validation is crucial for evaluating TRPV1 antagonists.
The validation of a selective TRPV1 blocker like this compound involves a multi-step process, starting from in vitro characterization to in vivo efficacy models.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings.
In Vitro Calcium Imaging Assay
This assay is a high-throughput method to screen for and characterize the potency of TRPV1 antagonists.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPV1 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Compound Incubation: After dye loading, the cells are washed, and the test compounds (e.g., this compound and comparators) at various concentrations are added and incubated for a predetermined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is recorded, and then a TRPV1 agonist (e.g., capsaicin, acidic buffer, or heated buffer) is added. The change in intracellular calcium concentration is measured as a change in fluorescence intensity over time.
-
Data Analysis: The antagonist effect is quantified by the inhibition of the agonist-induced calcium influx. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch Clamp Electrophysiology
This technique provides a detailed characterization of the antagonist's effect on TRPV1 channel currents.
-
Cell Preparation: HEK-293 cells expressing TRPV1 are plated on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Pipette Preparation: Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution (in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH 7.2).
-
Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Current Recording: Cells are voltage-clamped at a holding potential of -60 mV. TRPV1 currents are elicited by application of an agonist (e.g., capsaicin or a low pH solution). The effect of the antagonist is determined by perfusing the antagonist onto the cell prior to and during agonist application.
-
Data Analysis: The peak current amplitude in the presence of the antagonist is compared to the control current amplitude. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50.
In Vivo Capsaicin-Induced Flinching Model
This animal model assesses the analgesic efficacy of TRPV1 antagonists in vivo.
-
Animals: Male Sprague-Dawley rats are used for this model.
-
Compound Administration: this compound or a comparator compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Capsaicin Challenge: At a predetermined time after compound administration (to allow for drug absorption and distribution), a dilute solution of capsaicin is injected into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately following the capsaicin injection, the number of flinching or licking behaviors of the injected paw is counted for a set period (e.g., 5 minutes).
-
Data Analysis: The total number of flinches in the drug-treated groups is compared to the vehicle-treated group. The dose-dependent reduction in flinching behavior indicates the analgesic effect of the TRPV1 antagonist.
Conclusion
The available data strongly support the characterization of this compound as a potent, polymodal TRPV1 antagonist. Its low nanomolar IC50 values against capsaicin, proton, and heat-induced TRPV1 activation place it among the most potent first-generation TRPV1 blockers. In comparison to AMG 517, which has a well-documented high selectivity for TRPV1, further studies would be beneficial to fully delineate the selectivity profile of this compound against a broader range of ion channels. The provided experimental protocols offer a robust framework for the continued investigation and validation of this and other novel TRPV1-targeting therapeutic agents. The significant challenge for polymodal TRPV1 antagonists remains the on-target side effect of hyperthermia, a factor that requires careful consideration in preclinical and clinical development.
References
- 1. AMG 517 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. amsbio.com [amsbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 9. Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capsazepine, TRPV1 antagonist (ab120025) | Abcam [abcam.co.jp]
- 11. Proton activation does not alter antagonist interaction with the capsaicin-binding pocket of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profile of AMG 8163: A Guide for Researchers
This guide provides a comparative analysis of the cross-reactivity and selectivity profile of AMG 8163, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). Developed for researchers, scientists, and drug development professionals, this document summarizes available data on AMG 8163 and compares it with other key TRPV1 antagonists, AMG 517 and SB-705498. The information is presented to facilitate an objective assessment of the compound's performance, supported by experimental data and detailed methodologies.
Introduction to AMG 8163
AMG 8163 is an antagonist of the TRPV1 receptor, a non-selective cation channel involved in pain perception and body temperature regulation.[1] Like other TRPV1 antagonists, a key consideration in its development is the on-target side effect of hyperthermia.[1] This phenomenon is understood to be linked to the differential blockade of the various modes of TRPV1 activation: by chemical ligands (like capsaicin), heat, and protons (acidic pH).[1] Understanding the cross-reactivity profile of AMG 8163 is therefore crucial for evaluating its therapeutic potential and safety margin.
Quantitative Cross-Reactivity Data
While a comprehensive public cross-reactivity panel for AMG 8163 against a broad range of receptors and ion channels is not available, data for its close structural analog, AMG 517, provides valuable insights into the selectivity of this chemical series. The following tables summarize the in vitro activity of AMG 517 and the comparator compound SB-705498.
Table 1: In Vitro Potency of TRPV1 Antagonists Against Different Modes of Human TRPV1 Activation
| Compound | Capsaicin-induced Activation (IC50) | Acid (pH 5.0)-induced Activation (IC50) | Heat (45°C)-induced Activation (IC50) | Reference |
| AMG 517 | 0.76 nM | 0.62 nM | 1.3 nM | [2] |
| SB-705498 | 3 nM | Not explicitly reported as IC50, but inhibits acid-mediated activation | 6 nM | [3] |
Table 2: Selectivity Profile of AMG 517 Against Other TRP Channels
| Target Ion Channel | AMG 517 Activity (IC50) | Reference |
| TRPV2 | >20 µM | |
| TRPV3 | >20 µM | |
| TRPV4 | >20 µM | |
| TRPA1 | >20 µM | |
| TRPM8 | >20 µM |
Data for SB-705498 indicates it was profiled against a broad range of ion channels, receptors, and enzymes with little to no activity, but specific quantitative data from these panels are not publicly available.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow for assessing compound activity.
Caption: TRPV1 signaling pathway and antagonism by AMG 8163.
Caption: Workflow for a FLIPR-based calcium flux assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TRPV1 antagonists.
FLIPR-based Calcium Flux Assay for TRPV1 Antagonist Potency
This assay is used to determine the potency of compounds in blocking the activation of TRPV1.
-
Cell Culture and Plating:
-
Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcein 4) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6]
-
The loading is typically performed for 1-2 hours at 37°C or room temperature, depending on the cell line and dye.[6]
-
-
Compound Addition and Agonist Challenge:
-
The plate is transferred to a Fluorescent Imaging Plate Reader (FLIPR).
-
Serial dilutions of the test compound (e.g., AMG 8163, AMG 517, or SB-705498) are added to the wells and incubated for a defined period.
-
A baseline fluorescence reading is taken before the addition of a TRPV1 agonist.
-
To assess antagonism of different activation modes:
-
-
Data Acquisition and Analysis:
-
The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.
-
The inhibitory effect of the compound is calculated as a percentage of the response seen with the agonist alone.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Automated Patch Clamp Electrophysiology for Selectivity Screening
This technique provides a high-throughput method for assessing the effect of a compound on the function of a wide range of ion channels.
-
Cell Lines and Solutions:
-
A panel of cell lines, each stably expressing a specific ion channel of interest, is used.
-
For each cell line, specific intracellular and extracellular solutions are prepared to isolate the desired ionic currents.[7]
-
-
Automated Patch Clamp Procedure:
-
Cells are automatically captured on a planar patch clamp substrate.
-
A whole-cell recording configuration is established.
-
A specific voltage-clamp protocol is applied to elicit the characteristic current of the ion channel.[7]
-
-
Compound Application and Data Acquisition:
-
A baseline recording of the ion channel current is obtained.
-
The test compound (e.g., AMG 8163) is applied at one or more concentrations.
-
The effect of the compound on the ion channel current (e.g., inhibition or potentiation) is recorded.
-
-
Data Analysis:
-
The percentage of inhibition of the ion channel current is calculated for each concentration of the test compound.
-
This data is used to determine the selectivity of the compound by comparing its activity across the panel of ion channels.
-
Radioligand Binding Assays for Receptor Cross-Reactivity
These assays are used to determine the affinity of a compound for a wide range of G-protein coupled receptors (GPCRs), transporters, and other binding sites.
-
Membrane Preparation:
-
Membranes are prepared from cells or tissues expressing the receptor of interest.
-
-
Binding Assay:
-
A fixed concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
The incubation is carried out until equilibrium is reached.
-
-
Separation and Detection:
-
The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
The ability of the test compound to displace the radioligand is determined, and the IC50 value is calculated.
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the off-target receptor.
-
Conclusion
The available data on AMG 8163 and its close analog AMG 517 suggest a pharmacological profile characterized by potent antagonism of the TRPV1 receptor across its different activation modalities. The high selectivity against other tested TRP channels, as demonstrated by AMG 517, is a favorable characteristic for a therapeutic candidate. The comparator compound, SB-705498, also exhibits potent and selective TRPV1 antagonism. A comprehensive understanding of the cross-reactivity of AMG 8163 against a broader panel of off-target proteins will be essential for a complete safety and risk-benefit assessment in its continued development. The experimental protocols outlined in this guide provide a framework for conducting such crucial selectivity and liability studies.
References
- 1. AMG-8163 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. unitedrelay.org [unitedrelay.org]
- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validating AMG8163's Effect in Knockout Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of AMG8163, a transient receptor potential vanilloid 1 (TRPV1) antagonist, with other relevant alternatives. The central theme is the validation of its on-target effects using knockout mouse models, a critical step in preclinical drug development. This document summarizes key experimental data, provides detailed methodologies for essential assays, and visualizes complex biological pathways and workflows.
Introduction
This compound is a potent and selective antagonist of the TRPV1 receptor, a non-selective cation channel primarily expressed in sensory neurons.[1][2][3] TRPV1 is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and chemical ligands like capsaicin, the pungent component of chili peppers. Its role in pain and temperature sensation has made it an attractive target for the development of novel analgesics. However, a significant challenge in the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia.[1][2][3][4]
The Role of Knockout Models in Target Validation
To definitively ascertain that the pharmacological effects of a drug candidate are mediated through its intended target, knockout (KO) animal models are indispensable. In the context of this compound and other TRPV1 antagonists, TRPV1 KO mice, which lack a functional TRPV1 receptor, serve as the ultimate negative control. If an observed effect, such as hyperthermia or analgesia, is absent in these KO mice, it provides strong evidence that the effect is indeed mediated by the TRPV1 receptor.[1][2][3][4]
Comparative Analysis of TRPV1 Antagonists
This section compares the in vivo effects of this compound with other well-characterized TRPV1 antagonists: AMG517 (a closely related compound), capsazepine, BCTC, and A-425619. The focus is on two key physiological readouts: the induction of hyperthermia and the production of analgesia in rodent models.
Hyperthermic Effects
A hallmark of potent TRPV1 antagonism is a transient increase in core body temperature. The data below, gathered from studies in wild-type and TRPV1 knockout mice, unequivocally demonstrates the on-target nature of this effect.
| Compound | Animal Model | Dose Range | Maximum Temperature Change (Wild-Type) | Temperature Change (TRPV1 Knockout) | Reference |
| This compound | Rat | 64–1024 nmol/kg | Dose-dependent hyperthermia | Not reported in this study | [1] |
| AMG517 | Mouse | 256 nmol/kg (i.p.) | ~0.7°C increase | No significant change | [1][5] |
| Rat | 16–256 nmol/kg | Dose-dependent hyperthermia | Not applicable | [5] | |
| A-425619 | Rat | 1024–8192 nmol/kg | Dose-dependent hyperthermia | Not reported in this study | [1] |
| Capsazepine | Rat | up to 65,536 nmol/kg | No significant change | Not reported in this study | [1] |
Analgesic Effects
TRPV1 antagonists have shown efficacy in various preclinical models of inflammatory and neuropathic pain. The use of TRPV1 knockout mice has been crucial in confirming that these analgesic effects are a direct result of TRPV1 blockade.
| Compound | Pain Model | Animal Model | Effective Dose Range (Wild-Type) | Effect in TRPV1 Knockout | Reference |
| Capsazepine | Capsaicin-induced pain | Mouse | 1 μg (i.t.) | Not reported in this study | [6] |
| Inflammatory Pain (Carrageenan) | Mouse | 1 μg (i.t.) | Not reported in this study | [6] | |
| BCTC | Neuropathic Pain (Spinal Nerve Ligation) | Rat | Not specified | Not applicable | [7] |
| A-425619 | Inflammatory Pain (CFA) | Rat | ED50 = 76 μmol/kg (p.o.) for mechanical allodynia | Not applicable | [8] |
| Neuropathic Pain (Sickle Cell Disease) | Mouse | 100 μmol/kg (i.p.) | Not reported in this study, but effect is reversed by TRPV1 inhibition | [9] |
Note: Direct dose-response comparisons of the analgesic effects of these compounds in wild-type versus TRPV1 knockout mice are not available in a single comprehensive study. The available data confirms the involvement of TRPV1 in their analgesic action.
Summary of In Vivo Data
Experimental Protocols
Measurement of Body Temperature (Telemetry)
Objective: To continuously monitor core body temperature in conscious, freely moving mice following the administration of a TRPV1 antagonist.
Methodology:
-
Animal Preparation: Adult male C57BL/6 wild-type and TRPV1 knockout mice are used. Aseptic surgery is performed to implant a sterile radiotelemetry transmitter into the peritoneal cavity of each mouse. Mice are allowed a recovery period of at least one week.
-
Acclimation: Mice are individually housed in cages placed on receiver platforms connected to a data acquisition system. They are acclimated to the experimental room and housing conditions for at least 24 hours before the start of the experiment. The ambient temperature is maintained at a thermoneutral temperature for mice (approximately 30-31°C).
-
Drug Administration: this compound or a comparator compound is dissolved in an appropriate vehicle (e.g., 10% Tween 80 in saline). The drug solution or vehicle is administered via the desired route (e.g., intraperitoneal injection).
-
Data Collection: Core body temperature is recorded at regular intervals (e.g., every 5-15 minutes) for a specified period (e.g., 4-6 hours) post-administration.
-
Data Analysis: The change in body temperature from baseline is calculated for each animal at each time point. The data are then averaged for each treatment group and plotted over time. Statistical analysis (e.g., two-way ANOVA with repeated measures) is used to compare the temperature changes between wild-type and knockout mice.
Assessment of Thermal Nociception (Hot Plate Test)
Objective: To evaluate the analgesic effect of a TRPV1 antagonist on a thermal pain stimulus.
Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C) is used.
-
Animal Acclimation: Mice are brought to the testing room at least 30 minutes before the experiment to acclimate.
-
Baseline Measurement: Each mouse is placed on the hot plate, and the latency to exhibit a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Measurement: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), the hot plate test is repeated.
-
Data Analysis: The latency to respond is recorded. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Dose-response curves are generated, and statistical comparisons are made between treatment groups and genotypes.
Assessment of Mechanical Nociception (von Frey Test)
Objective: To measure the mechanical sensitivity and the effect of a TRPV1 antagonist on mechanical allodynia or hyperalgesia.
Methodology:
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness is used. The mice are placed in individual compartments on an elevated mesh floor that allows access to the plantar surface of their paws.
-
Animal Acclimation: Mice are acclimated to the testing chambers for at least 30-60 minutes before testing begins.
-
Testing Procedure (Up-Down Method):
-
Testing begins with a filament in the middle of the force range (e.g., 0.6 g).
-
The filament is applied to the plantar surface of the hind paw with enough force to cause it to bend, and held for 3-5 seconds.
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, a weaker filament is used next. If there is no response, a stronger filament is used.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using a statistical method (e.g., the Dixon method).
-
-
Drug Administration and Testing: Baseline thresholds are determined before drug administration. The test is then repeated at various time points after administration of the TRPV1 antagonist or vehicle.
-
Data Analysis: The 50% paw withdrawal threshold is calculated for each animal. Changes from baseline and differences between wild-type and knockout groups are analyzed statistically.
Signaling Pathways and Experimental Workflow
TRPV1 Signaling Pathway
The following diagram illustrates the activation of the TRPV1 receptor by various stimuli, leading to cation influx and downstream signaling in a sensory neuron.
Caption: TRPV1 activation by various stimuli and its inhibition by this compound.
Experimental Workflow for Validating TRPV1 Antagonists
This diagram outlines the typical preclinical workflow for validating the on-target effects of a TRPV1 antagonist using knockout models.
Caption: Preclinical workflow for validating TRPV1 antagonist effects.
Conclusion
The use of TRPV1 knockout mice has been instrumental in validating the on-target effects of this compound and other TRPV1 antagonists. The absence of hyperthermia in these animals following antagonist administration provides conclusive evidence that this side effect is mediated by the TRPV1 receptor. Similarly, while more comprehensive comparative data would be beneficial, existing studies strongly indicate that the analgesic properties of these compounds are also dependent on their interaction with TRPV1. This guide provides a framework for understanding and evaluating the preclinical data supporting the mechanism of action of TRPV1 antagonists, underscoring the critical role of knockout models in modern drug discovery and development.
References
- 1. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. researchgate.net [researchgate.net]
- 4. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. feverlab.net [feverlab.net]
- 6. Inhibition of Spinal TRPV1 Reduces NMDA Receptor 2B Phosphorylation and Produces Anti-Nociceptive Effects in Mice with Inflammatory Pain [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists | Journal of Neuroscience [jneurosci.org]
- 9. Transient receptor potential vanilloid 1 mediates pain in mice with severe sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AMG8163's Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the TRPV1 Antagonist AMG8163 with Alternative Analgesics in Validated Preclinical Pain Models.
This guide provides a comprehensive comparison of the efficacy of this compound, a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, with other established analgesic agents—celecoxib (B62257), duloxetine (B1670986), and gabapentin (B195806)—across various preclinical models of inflammatory and neuropathic pain. The data presented is collated from publicly available research to facilitate an objective evaluation of these compounds' performance.
Efficacy Comparison in Preclinical Pain Models
The following tables summarize the quantitative efficacy data for this compound and comparator drugs in validated preclinical models of inflammatory and neuropathic pain. It is important to note that direct head-to-head comparative studies for all compounds within the same experimental design are limited. Therefore, this guide presents a compilation of data from various studies to offer a broad comparative perspective.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
The CFA model is a widely used preclinical model of persistent inflammatory pain, characterized by thermal hyperalgesia and mechanical allodynia.
| Compound | Preclinical Model | Species | Key Efficacy Endpoint | Result |
| This compound (AMG8562) | CFA-induced thermal hyperalgesia | Rat | Paw withdrawal latency | Statistically significant efficacy in reversing thermal hyperalgesia[1] |
| Celecoxib | CFA-induced mechanical allodynia | Mouse | Paw withdrawal threshold (% of Base) | Day 7: 97.19 ± 7.40 (30 mg/kg) vs. 73.23 ± 11.40 (CFA control)[2][3] |
Note: Direct comparative data for this compound and Celecoxib on the same endpoint (e.g., mechanical allodynia) in the CFA model was not available in the reviewed literature.
Neuropathic Pain Models: Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL)
The CCI and SNL models are established surgical models of neuropathic pain that result in persistent mechanical allodynia and thermal hyperalgesia.
| Compound | Preclinical Model | Species | Key Efficacy Endpoint | Result |
| This compound (AMG8562) | Skin Incision-induced thermal hyperalgesia | Rat | Thermal hyperalgesia | Statistically significant efficacy[1] |
| Duloxetine | CCI-induced mechanical allodynia | Mouse | Paw Withdrawal Threshold (PWT) | Chronic oral administration (200 µg/ml in drinking water) significantly suppressed cuff-induced mechanical allodynia[4] |
| Gabapentin | SNL-induced tactile allodynia | Rat | Paw withdrawal threshold | Completely reversed tactile allodynia at doses of 30, 60, and 120 mg/kg[5] |
Note: this compound's efficacy in a neuropathic pain model is reported in a skin incision model, which differs from the CCI and SNL models used for the comparator drugs. This highlights the need for direct comparative studies in the same neuropathic pain model.
Experimental Protocols
Detailed methodologies for the key preclinical pain models cited in this guide are provided below. These protocols are based on established procedures in the field.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Objective: To induce a persistent inflammatory state in the rodent hind paw, leading to measurable thermal hyperalgesia and mechanical allodynia.
Procedure:
-
Animal Model: Typically adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, is administered into the plantar surface of one hind paw.
-
Pain Assessment:
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured using a plantar test apparatus. A decrease in withdrawal latency in the ipsilateral (injected) paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
Mechanical Allodynia: Paw withdrawal threshold to mechanical stimulation is assessed using von Frey filaments of varying stiffness. A lower gram force required to elicit a withdrawal response in the ipsilateral paw indicates mechanical allodynia.
-
-
Drug Administration: Test compounds (e.g., this compound, celecoxib) are typically administered systemically (e.g., oral gavage, intraperitoneal injection) at various time points before or after CFA injection to assess their preventative or therapeutic effects.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To create a model of peripheral nerve injury that results in chronic neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia.
Procedure:
-
Animal Model: Commonly performed in adult male Sprague-Dawley or Wistar rats.
-
Surgical Procedure:
-
Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures (e.g., 4-0 chromic gut suture) are tied around the nerve with approximately 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.
-
-
Pain Assessment: Behavioral testing for mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) is performed on the ipsilateral hind paw, typically starting a few days post-surgery and continuing for several weeks.
-
Drug Administration: Test compounds (e.g., duloxetine) are administered to evaluate their ability to reverse the established neuropathic pain behaviors.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
Objective: To produce a highly reproducible model of neuropathic pain by ligating specific spinal nerves.
Procedure:
-
Animal Model: Primarily performed in adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Under anesthesia, an incision is made over the lumbar spine.
-
The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture distal to the dorsal root ganglion.
-
-
Pain Assessment: Similar to the CCI model, mechanical allodynia and thermal hyperalgesia are assessed in the ipsilateral hind paw using von Frey filaments and a plantar test apparatus, respectively. Behavioral changes are typically observed within a few days and can persist for months.
-
Drug Administration: Test compounds (e.g., gabapentin) are administered to assess their analgesic efficacy in this model of established neuropathic pain.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Experimental workflow for preclinical pain models.
TRPV1 signaling pathway in nociceptors.
Conclusion
This compound (AMG8562), a TRPV1 antagonist, has demonstrated efficacy in preclinical models of inflammatory and neuropathic pain. The available data suggests it is effective in reducing thermal hyperalgesia in the CFA model of inflammatory pain and in a postoperative pain model. When compared to other analgesics, celecoxib also shows efficacy in the CFA model, while duloxetine and gabapentin are effective in neuropathic pain models like CCI and SNL.
A key takeaway for researchers is the need for direct, head-to-head comparative studies of this compound against other standard-of-care analgesics within the same, well-defined preclinical pain models. Such studies would provide more definitive evidence of its comparative efficacy and therapeutic potential. The distinct mechanisms of action—TRPV1 antagonism for this compound, COX-2 inhibition for celecoxib, serotonin-norepinephrine reuptake inhibition for duloxetine, and α2δ subunit modulation for gabapentin—suggest that their analgesic profiles may differ across various pain modalities and etiologies, a critical consideration for future drug development and clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Complete Freund’s adjuvant as a confounding factor in multiple sclerosis research [frontiersin.org]
- 3. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of chronic constriction injury and spared nerve injury, two models of neuropathic pain, on the numbers of neurons and glia in the rostral ventromedial medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking AMG 8163: An Analysis of Available Data
Efforts to benchmark the investigational drug AMG 8163 against current standards-of-care are significantly hampered by the limited publicly available information regarding its clinical development and specific therapeutic indications. AMG 8163, developed by Amgen, is known to be a TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist.[1] The TRPV1 receptor is a key player in pain signaling, making it a logical target for next-generation pain therapeutics. However, a significant challenge with TRPV1 antagonists as a class has been the induction of hyperthermia, a potentially serious side effect.[1]
Due to the sparse data, a direct quantitative comparison with standard-of-care treatments for a specific indication is not feasible at this time. Publicly accessible records do not detail the specific pain conditions for which AMG 8163 was being evaluated, nor do they provide data from comparative clinical trials. The development status of AMG 8163 is listed as "Pending," and there is a lack of recent clinical trial information, suggesting that its development may have been deprioritized or discontinued.[1][2]
The TRPV1 Signaling Pathway
The therapeutic rationale for AMG 8163 revolves around the blockade of the TRPV1 receptor. This receptor is a non-selective cation channel that is activated by various noxious stimuli, including heat, protons (low pH), and chemical ligands like capsaicin (B1668287) (the active component of chili peppers). Activation of TRPV1 on sensory neurons leads to the influx of calcium and sodium ions, triggering the generation and transmission of pain signals to the central nervous system. As a TRPV1 antagonist, AMG 8163 would work by blocking this channel, thereby preventing the initiation of the pain signal.
Caption: The role of the TRPV1 channel in pain signaling and the inhibitory action of AMG 8163.
Hypothetical Experimental Workflow for Comparative Analysis
In the absence of specific data for AMG 8163, a generalized experimental workflow for comparing a novel TRPV1 antagonist with a standard-of-care analgesic can be proposed. This workflow would be essential to establish relative efficacy and safety.
Caption: A generalized workflow for the development and comparison of a novel analgesic like AMG 8163.
Conclusion
While AMG 8163 represents a targeted approach to pain management through the inhibition of the TRPV1 pathway, a comprehensive and evidence-based comparison to the standard-of-care is not possible with the currently available information. Further publication of preclinical and clinical data would be required to fully evaluate its therapeutic potential and position within the landscape of pain management. Researchers interested in this area should monitor for any future disclosures from Amgen or in the scientific literature.
References
AMG 8163: A Review of a Promising Analgesic Target Marred by Therapeutic Challenges
Researchers, scientists, and drug development professionals are keenly interested in novel non-opioid analgesics. One such area of investigation has been the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain signaling. AMG 8163, a TRPV1 antagonist developed by Amgen, emerged as a potential therapeutic agent. However, a comprehensive systematic review of the publicly available literature reveals a significant scarcity of clinical and preclinical data, precluding a direct comparative analysis with other analgesics.
While the initial development of AMG 8163 showed promise, its current research and development status is listed as pending.[1] The primary obstacle for the clinical advancement of TRPV1 antagonists as a class has been the on-target side effect of hyperthermia.[1] This review, therefore, focuses on the available information regarding the mechanism of action of TRPV1 antagonists like AMG 8163 and the scientific endeavors to mitigate their characteristic adverse effect.
The TRPV1 Signaling Pathway: A Target for Pain Relief
The TRPV1 channel is a non-selective cation channel predominantly expressed in sensory neurons. It is activated by a variety of noxious stimuli, including heat, acid, and capsaicin (B1668287) (the pungent component of chili peppers). Activation of TRPV1 leads to the influx of calcium and sodium ions, resulting in depolarization of the neuron and the transmission of pain signals to the central nervous system.
TRPV1 antagonists, such as AMG 8163, are designed to block the activation of this channel, thereby preventing the transmission of pain signals. The potential therapeutic applications for such a mechanism are broad, encompassing various types of pain.
The Hyperthermia Hurdle
A consistent finding in the development of TRPV1 antagonists is their propensity to induce hyperthermia, an elevation in body temperature.[1] This on-target side effect has been a major impediment to their clinical translation. Research suggests that TRPV1 channels in the central nervous system play a role in regulating core body temperature. Blocking these channels disrupts this homeostatic mechanism, leading to a rise in temperature.
Studies on various TRPV1 antagonists have shown that the hyperthermic effect is closely linked to the blockade of the proton activation mode of the TRPV1 channel.[1] This has led to efforts to develop "mode-selective" antagonists that can block the heat and capsaicin activation pathways responsible for pain signaling while sparing the proton-sensing function, thus potentially avoiding the hyperthermic side effect.
The Path Forward: A Lack of Public Data on AMG 8163
Unfortunately, specific quantitative data, detailed experimental protocols, and comparative studies for AMG 8163 are not available in the public domain. This prevents the creation of the requested comparison guides and data tables. The available information primarily highlights the general challenges and strategies within the field of TRPV1 antagonist development.
For researchers and drug development professionals, the story of AMG 8163 and other TRPV1 antagonists serves as a critical case study. It underscores the importance of understanding the multifaceted roles of a therapeutic target and the potential for on-target side effects that can derail an otherwise promising therapeutic approach. Future advancements in this area will likely depend on the successful design of mode-selective antagonists or other innovative strategies to decouple the desired analgesic effects from the undesirable hyperthermic response.
References
A Comparative Meta-Analysis of TRPV1 Antagonists for Pain Research, Featuring AMG8163
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a critical player in pain signaling, inflammation, and temperature regulation.[1][2] Its activation by various stimuli, including heat, protons (low pH), and chemical ligands like capsaicin, leads to the sensation of pain.[1][3] Consequently, TRPV1 has emerged as a promising therapeutic target for the development of novel analgesics.[4][5] A significant challenge in the clinical development of systemic TRPV1 antagonists has been the on-target side effect of hyperthermia, an increase in core body temperature.[6][7] This guide provides a comparative analysis of several key TRPV1 antagonists, including the clinical candidate AMG8163, with a focus on their efficacy, safety profiles, and the experimental methodologies used for their evaluation.
Pharmacological Profiles: Potency Across Activation Modes
The potency of TRPV1 antagonists can vary significantly depending on the mode of channel activation. This differential activity is a key factor in their therapeutic potential and side-effect profiles. "Polymodal" antagonists block capsaicin, proton, and heat activation with similar potency, whereas "mode-selective" antagonists show preferential blockade of one or two activation modes.[3][8] The hyperthermic effect of these antagonists in humans is thought to be linked to their ability to block the proton and heat activation modes of the TRPV1 channel.[3][8]
| Compound | Chemical Class | Species | Capsaicin IC50 (nM) | Proton (Acid) IC50 (nM) | Heat IC50 (nM) | Reference |
| This compound | Not Specified | Not Specified | Data Not Available | Data Not Available | Data Not Available | [6] |
| AMG517 | Pyrimidine | Human/Rat | Potent Antagonist | Potent Antagonist | Potent Antagonist | [6][7] |
| AMG9810 | Cinnamide | Human | 24.5 ± 15.7 | 92.7 ± 72.8 | 15.8 ± 10.8 | [9] |
| Rat | 85.6 ± 39.4 | 294 ± 192 | 21 ± 17 | [9] | ||
| BCTC | Piperazine Carboxamide | Rat | 35 | 6.0 | Not Reported | |
| Capsazepine | Capsaicin Analog | Multiple | 562 | Species-dependent | Species-dependent | [10][11] |
Preclinical Efficacy in Pain Models
TRPV1 antagonists have demonstrated significant analgesic effects in various preclinical models of inflammatory and neuropathic pain.[2][5] Their efficacy is typically assessed by their ability to reverse thermal and mechanical hyperalgesia.
| Compound | Pain Model | Species | Efficacy | Reference |
| This compound | Not Specified | Not Specified | Antihyperalgesic effects suggested by clinical development for pain. | [6] |
| AMG517 | Inflammatory & Neuropathic Pain | Rodents | Demonstrated efficacy in various preclinical models. | [4][12] |
| AMG9810 | Inflammatory Pain (CFA-induced) | Rat | Reverses thermal and mechanical hyperalgesia. | [9] |
| Neuropathic Pain (Spinal Cord Injury) | Rat | Suppressed heat and mechanical hypersensitivity. | [13] | |
| BCTC | Inflammatory & Neuropathic Pain | Rat | Inhibits thermal and mechanical hyperalgesia. | [4][14] |
| Capsazepine | Inflammatory & Neuropathic Pain | Guinea Pig | Reduces mechanical hyperalgesia. Ineffective in some rat models. | [15][16] |
Thermoregulatory Effects: The Hyperthermia Challenge
A major hurdle for the systemic use of TRPV1 antagonists is the induction of hyperthermia. This on-target side effect is a direct consequence of blocking the physiological role of TRPV1 in body temperature regulation.[6][7]
| Compound | Species | Maximum Temperature Increase | Notes | Reference |
| This compound | Human | Not Specified | Induced hyperthermia that was poorly attenuated by acetaminophen. | [6] |
| AMG517 | Human | Can exceed 40°C | Marked, reversible hyperthermia observed in Phase I clinical trials. | [7] |
| Rodents | Significant increase | Causes hyperthermia by inducing tail skin vasoconstriction and increasing thermogenesis. | [6][7] | |
| AMG9810 | Mice | ~2°C | Significant elevation in core body temperature. | [8] |
| BCTC | Not Specified | Data Not Available | ||
| Capsazepine | Guinea Pig | Induces hyperthermia | No thermal effect observed in rats. | [6] |
Experimental Protocols
The evaluation of TRPV1 antagonists involves a range of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic window.
In Vitro IC50 Determination for TRPV1 Antagonism
Objective: To quantify the potency of a test compound in inhibiting agonist-induced TRPV1 activation in a cell-based assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat TRPV1 channel are cultured in appropriate media.[1][17]
-
Assay Preparation: Cells are seeded in 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., AMG9810, BCTC) for a defined period.
-
Agonist Stimulation: The TRPV1 channel is activated using a specific agonist:
-
Capsaicin-induced activation: A known concentration of capsaicin is added.[9][17]
-
Proton-induced activation: The extracellular pH is lowered to an acidic level (e.g., pH 5.0-5.5).[9][18]
-
Heat-induced activation: The temperature of the cell medium is rapidly increased to a noxious level (e.g., >42°C).[9][19]
-
-
Signal Detection: The influx of cations (typically Ca²⁺) upon channel activation is measured using a fluorescent calcium indicator (e.g., Fura-2, Fluo-4) or by measuring radioactive Ca⁴⁵ uptake.[1]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[17]
In Vivo Thermal Hyperalgesia Assay (Hargreaves Test)
Objective: To assess the analgesic efficacy of a TRPV1 antagonist in a rodent model of inflammatory pain.
Methodology:
-
Animal Acclimatization: Rats or mice are acclimated to the testing apparatus, which consists of a glass surface under which a radiant heat source is placed.
-
Baseline Measurement: The baseline paw withdrawal latency to the thermal stimulus is measured for both hind paws.
-
Induction of Hyperalgesia: A local inflammation is induced in one hind paw by intraplantar injection of Complete Freund's Adjuvant (CFA).[9] This leads to a significant decrease in the paw withdrawal latency (thermal hyperalgesia) in the inflamed paw.
-
Compound Administration: The test antagonist (e.g., AMG9810, BCTC) or vehicle is administered systemically (e.g., orally or intraperitoneally) at various doses.[9][17]
-
Post-Treatment Assessment: The paw withdrawal latency is measured at multiple time points after compound administration.
-
Data Analysis: The reversal of thermal hyperalgesia is calculated as the percentage increase in withdrawal latency compared to the vehicle-treated group. The minimum effective dose (MED) is determined as the lowest dose that produces a statistically significant effect.[17]
Visualizing Pathways and Processes
TRPV1 Signaling Pathway and Antagonist Inhibition
Caption: TRPV1 activation by noxious stimuli and its inhibition by antagonists.
General Workflow for TRPV1 Antagonist Evaluation
Caption: A streamlined workflow for the preclinical and clinical evaluation of TRPV1 antagonists.
Relationship Between Antagonist Type and Hyperthermia
Caption: The link between antagonist selectivity for TRPV1 activation modes and the hyperthermic side effect.
Conclusion
The development of TRPV1 antagonists as non-opioid analgesics holds significant promise. However, the on-target side effect of hyperthermia, particularly with polymodal antagonists like AMG517, has been a major clinical obstacle. While this compound also faced this challenge, the continued investigation into the differential roles of the capsaicin, proton, and heat activation modes of TRPV1 offers a path forward. The ideal TRPV1 antagonist would be mode-selective, effectively blocking capsaicin-induced pain signaling while having minimal impact on the proton- and heat-sensing functions that are critical for maintaining body temperature homeostasis. Further research focusing on the structure-activity relationships that govern mode selectivity will be crucial in developing safe and effective TRPV1-targeted pain therapeutics.
References
- 1. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. scholars.okstate.edu [scholars.okstate.edu]
- 4. Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pleiotropic Pharmacological Actions of Capsazepine, a Synthetic Analogue of Capsaicin, against Various Cancers and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capsazepine | TRPV1 channel antagonist | Hello Bio [hellobio.com]
- 12. benthamopen.com [benthamopen.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Acidification of rat TRPV1 alters the kinetics of capsaicin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effects of capsaicin and acidity on currents generated by noxious heat in cultured neonatal rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Reagents: A Procedural Guide
For researchers and scientists, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of a hypothetical hazardous chemical, referred to here as AMG8163, based on established safety protocols for hazardous waste management. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical prior to handling and disposal.
Hazard Identification and Safety Precautions
Before initiating any disposal procedure, it is crucial to understand the hazards associated with the substance. The following table summarizes potential hazards based on analogous chemical safety data sheets.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | P264: Wash skin thoroughly after handling. P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P310: Immediately call a POISON CENTER/doctor.[1] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P284: In case of inadequate ventilation wear respiratory protection.[2] |
| Environmental Hazard | Harmful to aquatic life. | P273: Avoid release to the environment. |
Step-by-Step Disposal Protocol
The disposal of hazardous chemicals is strictly regulated by local, state, and federal agencies such as the Environmental Protection Agency (EPA) in the United States.[3][4] The following protocol outlines a general procedure for the safe disposal of chemical waste.
-
Waste Determination and Segregation:
-
Identify the chemical waste as hazardous based on its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).
-
If the substance is unknown, it must be sampled and analyzed to determine its composition and hazards before disposal.[5]
-
Segregate the waste into compatible categories to prevent dangerous reactions. Do not mix incompatible materials.
-
-
Container Selection and Labeling:
-
Use appropriate, leak-proof, and chemically resistant containers for waste accumulation.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., flammable, corrosive, toxic).[6] The label should also include the accumulation start date.[6]
-
-
Accumulation and Storage:
-
Store hazardous waste in a designated Satellite Accumulation Area.[4]
-
Keep containers tightly closed except when adding or removing waste.
-
Ensure the storage area is well-ventilated and away from heat or ignition sources.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][7]
-
Complete a chemical waste disposal request form as required by your institution.[7]
-
Do not dispose of hazardous chemicals down the drain or in the regular trash.[7]
-
-
Documentation:
-
Maintain a detailed inventory of the hazardous waste generated.[3]
-
Keep copies of all disposal manifests and related documentation as required by regulations.
-
Experimental Workflow for Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of hazardous chemical waste in a laboratory setting.
Caption: Hazardous Waste Disposal Workflow.
Disclaimer: This document provides a general guideline for the disposal of a hypothetical hazardous chemical, this compound. No specific information for a substance with this exact name was found in the public domain. It is crucial to consult the official Safety Data Sheet (SDS) provided by the manufacturer for the specific chemical you are handling and to adhere to all applicable local, state, and federal regulations for hazardous waste disposal. Always follow the procedures established by your institution's Environmental Health and Safety department.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. ib.sggw.edu.pl [ib.sggw.edu.pl]
- 3. agrilifeas.tamu.edu [agrilifeas.tamu.edu]
- 4. Hazardous Waste Management : Environmental, Health, Safety, Risk and Emergency Management : Texas State University [fss.txst.edu]
- 5. dem.ri.gov [dem.ri.gov]
- 6. utoledo.edu [utoledo.edu]
- 7. offices.austincc.edu [offices.austincc.edu]
Essential Safety and Logistical Information for Handling AMG8163
Disclaimer: A specific Safety Data Sheet (SDS) for AMG8163 was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent research compounds and should be supplemented by a thorough, compound-specific risk assessment and adherence to all institutional and national safety regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure to potent compounds like this compound. The level of PPE should be determined by a comprehensive risk assessment that considers the quantity of the compound, its physical form (e.g., powder, liquid), and the specific laboratory procedure being performed.
Table 1: Recommended Personal Protective Equipment for Various Laboratory Activities
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact. |
II. Operational Plans
A systematic approach to handling potent compounds is essential for safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.
Experimental Workflow for Handling Potent Compounds
Caption: Workflow for handling potent compounds.
III. Disposal Plans
Proper disposal of potent compounds and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous waste and disposed of through a certified hazardous waste vendor.
Table 2: Disposal Plan for this compound and Contaminated Materials
| Waste Type | Disposal Procedure | Rationale |
| Unused this compound | - Collect in a clearly labeled, sealed, and compatible container.- Label as "Hazardous Waste" with the full chemical name.- Dispose of through a certified hazardous waste vendor. | Prevents accidental use and ensures proper handling by waste management professionals. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimizes handling of contaminated items and prevents sharps injuries. Do not overfill waste containers. |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Prevents secondary contamination of the laboratory environment and personnel. |
| Liquid Waste (e.g., solutions containing this compound) | - Collect in a compatible, leak-proof, and sealed container.- Label as "Hazardous Waste" with the chemical name and approximate concentration.- Dispose of through a certified hazardous waste vendor. | Ensures safe transport and disposal in accordance with hazardous waste regulations. |
IV. Experimental Protocols: General Handling Procedures
The following are general, procedural steps for handling potent compounds like this compound. These should be adapted to specific experimental needs and integrated into detailed Standard Operating Procedures (SOPs).
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Verify that the chemical fume hood or other containment device is functioning correctly.
-
-
Handling:
-
Perform all manipulations of powdered this compound within a containment device, such as a certified chemical fume hood or a glove box.
-
When weighing, use a balance inside the containment device.
-
Handle all solutions containing this compound within a chemical fume hood.
-
Use disposable labware whenever possible to minimize cleaning and potential for contamination.
-
-
Post-Handling:
-
Decontaminate all surfaces and non-disposable equipment with an appropriate solvent or cleaning agent.
-
Carefully doff and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Signaling Pathway Placeholder
As no specific signaling pathway for this compound was identified in the provided search results, a placeholder diagram is provided below to illustrate the required format. This should be replaced with a specific pathway diagram once the mechanism of action for this compound is known.
Caption: Placeholder for this compound signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
